Bromacil, lithium salt
Description
Bromacil Lithium Salt can cause developmental toxicity according to The Environmental Protection Agency (EPA). It can cause male reproductive toxicity according to an independent committee of scientific and health experts.
Structure
3D Structure of Parent
Properties
CAS No. |
53404-19-6 |
|---|---|
Molecular Formula |
C9H12BrN2O2.Li C9H12BrLiN2O2 |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |
InChI Key |
VIMSQXDDXJYTLW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
physical_description |
Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Bromacil, Lithium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Bromacil (B1667870), lithium salt (CAS Number: 53404-19-6). Due to its nature as a salt that readily dissociates in aqueous environments, this document also includes relevant data for the parent compound, Bromacil (CAS Number: 314-40-9), to provide a more complete understanding of its behavior.[1][2]
Chemical Identity and Structure
Bromacil, lithium salt, is the lithium salt of Bromacil, a substituted uracil (B121893) herbicide.[3] It is a crystalline solid used in various herbicide formulations.[4][5][6]
| Identifier | Value | Source |
| Chemical Name | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione, lithium salt | [4] |
| CAS Number | 53404-19-6 | [4] |
| Molecular Formula | C₉H₁₂BrLiN₂O₂ | [4] |
| Molecular Weight | 267.1 g/mol | [4] |
| Canonical SMILES | [Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br | [4] |
| InChIKey | VIMSQXDDXJYTLW-UHFFFAOYSA-M | [7] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound, and its parent compound, Bromacil. It is important to note that in aqueous solutions, the properties of the dissociated Bromacil anion will be predominant.[1][2]
Properties of this compound
| Property | Value | Remarks | Source |
| Physical State | Crystalline solid | Light tan solid at room temperature. | [2][5][6] |
| Boiling Point | 325°C at 760 mmHg | Data from a safety data sheet; may require verification. | [5] |
| Melting Point | No data available | [5] | |
| Solubility | Soluble in water | Dissociates into bromacil and lithium ions in aqueous solutions. |
Properties of Bromacil (Parent Compound)
| Property | Value | Remarks | Source |
| Molecular Weight | 261.12 g/mol | [8] | |
| Melting Point | 158-159 °C (316-318 °F) | [8] | |
| Boiling Point | Sublimes | [8] | |
| Water Solubility | 815 mg/L at 25°C | [1] | |
| pKa | 9.30 | Indicates partial existence in anion form in the environment. | [8] |
| LogP (Octanol-Water Partition Coefficient) | 2.11 | [8] | |
| Vapor Pressure | 3.1 x 10⁻⁷ Torr at 25°C | [1] | |
| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm-m³/mol | Volatilization from moist soil or water is not expected to be significant. | [8] |
| Soil Adsorption Coefficient (Koc) | 41.1 | Represents the mean Koc of seven soils. | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid can be determined using a melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Boiling Point
For substances that do not decompose at high temperatures, the boiling point can be determined by distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For substances that sublime, like Bromacil, this property is not applicable.
Determination of Water Solubility
The shake-flask method is a common technique for determining water solubility. A known amount of the substance is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured, typically by a chromatographic method like HPLC.
Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of a compound's lipophilicity and is often determined using the shake-flask method.[9] A solution of the compound is prepared in a mixture of octanol (B41247) and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]
Mode of Action and Visualization
Bromacil is a herbicide that acts by inhibiting photosynthesis in plants.[3] Specifically, it blocks the electron transport chain in Photosystem II (PSII).
Experimental Workflow for Assessing Photosystem II Inhibition
The following diagram illustrates a generalized workflow for an experiment designed to assess the inhibitory effect of Bromacil on Photosystem II.
Signaling Pathway of Bromacil's Herbicidal Action
The diagram below illustrates the simplified pathway of how Bromacil inhibits photosynthesis at the molecular level.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Bromacil - Wikipedia [en.wikipedia.org]
- 4. Bromacil-lithium | C9H12BrLiN2O2 | CID 18772494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. BROMACIL LITHIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Estimation of the octanol-water distribution coefficient of basic compounds by a cationic microemulsion electrokinetic chromatography system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Bromacil, Lithium Salt in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of bromacil (B1667870), with a specific focus on its lithium salt formulation, in plants. The information presented herein is intended to support research, scientific discovery, and the development of new herbicidal compounds.
Executive Summary
Bromacil is a potent, broad-spectrum herbicide belonging to the substituted uracil (B121893) chemical class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). The lithium salt of bromacil readily dissociates in aqueous environments to the active bromacil acid, and thus its mechanism of action is considered equivalent. By blocking the electron transport chain, bromacil induces the formation of highly reactive oxygen species (ROS), leading to rapid cellular damage and ultimately, plant death. This guide details the core molecular interactions, downstream signaling events, quantitative efficacy data, and experimental protocols for studying the effects of bromacil.
Physicochemical Properties of Bromacil and its Lithium Salt
A thorough understanding of the physicochemical properties of an active ingredient is crucial for formulation development and for predicting its environmental fate.
| Property | Bromacil | Bromacil, Lithium Salt | Source(s) |
| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₂BrLiN₂O₂ | [1] |
| Molar Mass | 261.12 g/mol | 267.06 g/mol | [2] |
| Water Solubility | 815 mg/L at 25°C | 700 g/L (or 7.00E+02 mg/L) | [3][4][5] |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 | Not available | [2] |
| Vapor Pressure | 3.10E-07 mmHg at 25°C | Not available | [5] |
| pKa | 9.1 | Not applicable (salt) | [4] |
Core Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal activity of bromacil stems from its potent and specific inhibition of photosynthesis.[6] This action is localized to Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.
Molecular Target and Binding
Bromacil acts as a reversible inhibitor of the electron transport chain in PSII. It competitively binds to the Q_B binding niche on the D1 protein, a core subunit of the PSII reaction center.[7] This binding site is normally occupied by plastoquinone, the native electron acceptor. By occupying this site, bromacil physically blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.[7] This blockage effectively halts the linear electron flow, a critical process for the generation of ATP and NADPH required for carbon fixation.
Caption: Inhibition of Photosystem II by Bromacil.
Enantioselectivity
Bromacil possesses a chiral center, and studies have shown that the S-enantiomer exhibits greater herbicidal activity than the R-enantiomer. This enantioselectivity is attributed to a more favorable binding interaction of the S-enantiomer within the Q_B binding pocket of the D1 protein.
Downstream Signaling and Cellular Effects: The Role of Oxidative Stress
The blockage of the photosynthetic electron transport chain by bromacil has immediate and severe downstream consequences, primarily mediated by the generation of reactive oxygen species (ROS).
Formation of Reactive Oxygen Species
With the normal electron flow from Q_A to Q_B inhibited, the high-energy electrons on Q_A⁻ can recombine with the P680⁺ reaction center. This charge recombination can lead to the formation of a triplet state of chlorophyll (B73375) (³Chl*). The triplet chlorophyll can then react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).
Caption: Generation of Singlet Oxygen due to PSII Inhibition.
Oxidative Damage and Cell Death
Singlet oxygen is a highly destructive ROS that initiates a cascade of oxidative damage within the chloroplast and the broader cell. Key targets include:
-
Lipid Peroxidation: ¹O₂ attacks polyunsaturated fatty acids in the thylakoid and other cellular membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, causing leakage of cellular contents.
-
Protein Damage: Amino acid residues in proteins, particularly in the D1 protein of PSII itself, are susceptible to oxidation by ROS. This leads to protein denaturation and loss of function.
-
Pigment Bleaching: Chlorophyll and carotenoid pigments are degraded by ROS, resulting in the characteristic chlorosis (yellowing) and bleaching of leaf tissues.
The culmination of this widespread cellular damage is the loss of photosynthetic capacity, cellular leakage, and ultimately, cell death, leading to the macroscopic symptoms of herbicidal action.
Quantitative Data on Bromacil Efficacy
The efficacy of a herbicide is quantified through dose-response studies, with key metrics being the ED₅₀ (median effective dose) and IC₅₀ (half maximal inhibitory concentration).
| Parameter | Species | Value | Source |
| ED₅₀ (Visually Assessed Damage) | Asparagus officinalis | 2.7 ppm | [8] |
| ED₅₀ (Shoot Growth Inhibition) | Asparagus officinalis | 25 ppm | [8] |
| ED₅₀ (Shoot Death) | Asparagus officinalis | 4.6 ppm | [8] |
| ED₅₀ (Root Fresh Weight) | Asparagus officinalis | 2.1 ppm | [8] |
| ED₅₀ (Fluorescence Yield Decline) | Asparagus officinalis | 2.3 ppm | [8] |
| IC₅₀ (PSII Inhibition - Comparative) | Various | Similar to other uracils (e.g., Lenacil: 0.08 µM) | [6] |
Experimental Protocols for a Core Understanding
The following protocols provide methodologies for assessing the primary mechanism of action of bromacil.
Chlorophyll a Fluorescence Measurement for PSII Inhibition
This non-invasive technique is a rapid and sensitive method to assess the impact of bromacil on PSII photochemistry.
Principle: By measuring the fluorescence emitted from chlorophyll a, it is possible to determine the efficiency of PSII. Inhibition of electron transport by bromacil leads to a characteristic increase in chlorophyll fluorescence.
Detailed Methodology:
-
Plant Material and Treatment: Grow the plant species of interest under controlled conditions. Apply bromacil (or its lithium salt dissolved in the nutrient solution for root uptake, or as a foliar spray) at a range of concentrations. Include an untreated control.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes. This ensures that all PSII reaction centers are "open" (Q_A is oxidized).
-
Instrumentation: Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Measurement of F₀ and Fₘ:
-
Measure the minimal fluorescence (F₀) by applying a weak, non-actinic measuring light.
-
Measure the maximal fluorescence (Fₘ) by applying a short (e.g., 0.8 seconds) saturating pulse of high-intensity light. This transiently closes all PSII reaction centers.
-
-
Calculation of Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculate the maximum quantum efficiency of PSII using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in Fᵥ/Fₘ indicates PSII photoinhibition.
-
OJIP Transient Analysis: For a more detailed analysis, record the fast chlorophyll fluorescence induction curve (OJIP transient) upon exposure to a saturating light pulse. The shape of this curve, particularly the rise in fluorescence at the J and I steps, is highly sensitive to the blockage of electron transport at the Q_B site.
-
Data Analysis: Plot the Fᵥ/Fₘ values or specific OJIP parameters against the logarithm of the bromacil concentration to determine the IC₅₀ or ED₅₀.
Caption: Experimental Workflow for Chlorophyll Fluorescence Assay.
DCPIP Photoreduction Assay for PSII Activity
This spectrophotometric assay provides a quantitative measure of PSII electron transport activity in isolated chloroplasts.
Principle: 2,6-dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that changes from blue (oxidized) to colorless (reduced) upon accepting electrons from the photosynthetic electron transport chain. By measuring the rate of DCPIP photoreduction, the rate of PSII activity can be determined.
Detailed Methodology:
-
Chloroplast Isolation: Isolate intact chloroplasts from the leaves of the plant species of interest using standard cell fractionation techniques (e.g., differential centrifugation).
-
Reaction Mixture: Prepare a reaction buffer containing isolated chloroplasts, a buffer (e.g., HEPES or phosphate (B84403) buffer), and water.
-
Treatment: Add varying concentrations of bromacil to the reaction mixtures. Include a control without bromacil and a blank with no chloroplasts.
-
DCPIP Addition and Measurement:
-
Add a known concentration of DCPIP to the reaction mixtures.
-
Immediately measure the initial absorbance at 600 nm using a spectrophotometer.
-
Expose the samples to a light source to initiate photosynthesis.
-
Measure the decrease in absorbance at 600 nm at regular time intervals.
-
-
Calculation of Photoreduction Rate: Calculate the rate of DCPIP photoreduction from the change in absorbance over time, using the molar extinction coefficient of DCPIP.
-
Data Analysis: Plot the percentage of inhibition of the DCPIP photoreduction rate against the bromacil concentration to determine the IC₅₀ value.
Conclusion
Bromacil, including its lithium salt formulation, exerts its potent herbicidal effects through a well-defined mechanism: the inhibition of Photosystem II. By blocking the electron transport chain, it triggers a cascade of oxidative stress that leads to widespread cellular damage and plant death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate this mechanism, evaluate new herbicidal compounds, and develop a deeper understanding of herbicide-plant interactions.
References
- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromacil (CAS 314-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Herbicide Properties Tool [npic.orst.edu]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Bromacil, Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of Bromacil and its lithium salt. The information is curated for professionals in research and development, offering detailed experimental protocols, structured data presentation, and visualizations of the synthetic workflow.
Chemical Structure and Identification
Bromacil is a substituted uracil (B121893) herbicide. Its lithium salt is formed by the deprotonation of the uracil ring, resulting in an ionic compound with increased solubility in aqueous solutions.
Table 1: Chemical Identification of Bromacil and Bromacil, Lithium Salt
| Identifier | Bromacil | This compound |
| IUPAC Name | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | lithium 5-bromo-3-sec-butyl-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-ide |
| CAS Number | 314-40-9 | 53404-19-6 |
| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₂BrLiN₂O₂ |
| Molecular Weight | 261.12 g/mol | 267.07 g/mol |
| SMILES | CCC(C)N1C(=O)C(=C(N=C1=O)C)Br | [Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
| InChI Key | CTSLUCNDVMMDHG-UHFFFAOYSA-N | VIMSQXDDXJYTLW-UHFFFAOYSA-M |
Synthesis of Bromacil and its Lithium Salt
The synthesis of this compound is a two-step process involving the initial synthesis of Bromacil followed by its conversion to the corresponding lithium salt.
Synthesis of Bromacil
The synthesis of Bromacil typically begins with the reaction of sec-butylamine (B1681703) with phosgene (B1210022) to form sec-butyl isocyanate. This intermediate is then reacted with methyl 3-aminocrotonate, leading to the formation of 3-sec-butyl-6-methyluracil (B107482). The final step involves the bromination of the uracil ring at the 5-position.
Experimental Protocol: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil)
This protocol is a representative example based on established chemical principles.
Materials:
-
3-sec-butyl-6-methyluracil
-
Glacial Acetic Acid
-
Bromine
-
Sodium Acetate (B1210297)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-sec-butyl-6-methyluracil in glacial acetic acid.
-
Add sodium acetate to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-bromo-3-sec-butyl-6-methyluracil.
-
Dry the product under vacuum.
Synthesis of this compound
The lithium salt of Bromacil is prepared by the deprotonation of the N1-proton of the uracil ring using a suitable lithium base, such as lithium hydroxide (B78521). This acid-base reaction results in the formation of the lithium salt and water.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles.
Materials:
-
5-bromo-3-sec-butyl-6-methyluracil (Bromacil)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend Bromacil in a mixture of deionized water and ethanol.
-
In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water.
-
Slowly add the lithium hydroxide solution to the Bromacil suspension with stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours. The suspension should gradually become a clear solution as the lithium salt is formed.
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude salt can be further purified by recrystallization from an appropriate solvent system if necessary.
-
Dry the final product under vacuum to yield this compound as a solid.
Quantitative Data
The following tables summarize the available physical and chemical properties of Bromacil and its lithium salt.
Table 2: Physicochemical Properties of Bromacil
| Property | Value |
| Melting Point | 158-159 °C |
| Solubility in Water | 815 mg/L at 25 °C |
| Appearance | Colorless to white crystalline solid |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid |
| Solubility in Water | Higher than Bromacil |
| Melting Point | Data not available |
| Specific Gravity | Data not available |
Note: Detailed experimental quantitative data for the synthesis and characterization of this compound, such as reaction yield, melting point, and specific spectroscopic data, are not extensively reported in publicly available literature.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for Bromacil and its lithium salt.
Mechanism of Action
The primary herbicidal activity of Bromacil is due to its ability to inhibit photosynthesis. Specifically, it targets Photosystem II (PSII) in plants, thereby disrupting the electron transport chain and leading to plant death. While this mechanism is well-established in the context of its use as a herbicide, there is limited information available in the public domain regarding its interaction with specific signaling pathways relevant to drug development in mammalian systems.
An In-depth Technical Guide to the Research Applications of Pipobroman (CAS Number: 53404-19-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research applications of the compound associated with CAS number 53404-19-6, identified for the purpose of this document as Pipobroman. While the CAS number is also linked to the herbicide Bromacil Lithium Salt, the context of drug development and scientific research strongly indicates Pipobroman as the compound of interest for a scientific audience. Pipobroman is an antineoplastic agent belonging to the class of piperazine (B1678402) derivatives and is recognized for its activity as a DNA alkylating agent.[1]
Pipobroman has been clinically investigated and utilized primarily for the treatment of myeloproliferative neoplasms, specifically polycythemia vera (PV) and essential thrombocythemia (ET).[2][3] Its mechanism of action, centered on the alkylation of DNA, leads to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells. This guide will delve into the mechanism of action, summarize key quantitative data from clinical research, and provide detailed experimental protocols relevant to the study of Pipobroman and its effects on cancer cells.
Mechanism of Action: DNA Alkylation and Cellular Consequences
The primary mechanism of action of Pipobroman is its function as a DNA alkylating agent.[1] Although the precise molecular interactions are not exhaustively detailed in the literature, its structural features are consistent with other bifunctional alkylating agents. These agents form covalent bonds with nucleophilic groups in cellular macromolecules, with DNA being the principal target.
The process of DNA alkylation by agents like Pipobroman typically involves the transfer of an alkyl group to the DNA molecule, most commonly at the N7 position of guanine. This initial monofunctional alkylation can be followed by a second alkylation event, leading to the formation of interstrand or intrastrand cross-links. These cross-links are highly cytotoxic lesions as they physically block the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.
The cellular response to Pipobroman-induced DNA damage involves the activation of complex signaling pathways that sense DNA lesions and orchestrate cellular outcomes, including cell cycle arrest and apoptosis.
References
In-depth Technical Guide on the Solubility of Bromacil and its Lithium Salt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the herbicide bromacil (B1667870) and its lithium salt. A thorough review of available literature reveals a significant lack of quantitative solubility data for bromacil lithium salt in organic solvents. This is primarily attributed to its principal application in aqueous formulations, where the salt is formed in situ to enhance water solubility. Consequently, this document focuses on providing detailed solubility data for the parent compound, bromacil, in various organic solvents. Furthermore, it outlines the common method for the in situ formation of bromacil lithium salt and presents a general experimental protocol for determining the solubility of herbicides in organic solvents, based on established international guidelines.
Introduction
Bromacil, with the chemical name 5-bromo-3-sec-butyl-6-methyluracil, is a broad-spectrum herbicide used for the control of a wide range of annual and perennial weeds and brush.[1] For effective application, particularly in aqueous spray solutions, enhancing its water solubility is often necessary. This is commonly achieved by converting the weakly acidic bromacil into a salt, with the lithium salt being a notable example. While the lithium salt of bromacil significantly increases its solubility in water, its solubility characteristics in organic solvents are not well-documented.[2] This guide aims to collate the available solubility data for bromacil in organic solvents, explain the context of bromacil lithium salt's use, and provide standardized methodologies for solubility determination.
Solubility of Bromacil in Organic Solvents
Quantitative solubility data for bromacil in various organic solvents is crucial for a range of applications, including formulation development, analytical method development, and environmental fate studies. The following table summarizes the available data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| n-Hexane | 20 | 0.023 | [3] |
| Toluene | 20 | 3.0 | [3] |
| Acetonitrile | 20 | 4.65 | [3] |
| Acetone | 20 | 11.4 | [3] |
| Methylene Chloride | 20 | 12.0 | [3] |
| Ethanol | 20 | 13.4 | [4] |
| Xylene | Not Specified | Very Soluble | [5] |
| Ethyl Alcohol | Not Specified | Very Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [2][6] |
| Methanol | Not Specified | Slightly Soluble | [2][6] |
Bromacil Lithium Salt: In Situ Formation and Rationale for Limited Organic Solubility Data
There is a notable absence of published data on the solubility of isolated bromacil lithium salt in organic solvents. The primary reason for this is that bromacil lithium salt is typically produced for commercial use by dissolving bromacil in an aqueous solution of lithium hydroxide (B78521) (LiOH). This process converts the sparingly water-soluble bromacil into its more soluble lithium salt directly within the application medium. As the technical-grade lithium salt is not commonly isolated as a solid for commercial purposes, its solubility in organic solvents has not been a focus of study. The environmental fate of the lithium salt is considered identical to that of bromacil, as the salt dissociates in the environment, and the degree of ionization of bromacil is then governed by the pH of the surrounding medium.[2]
The logical workflow for the preparation and use of bromacil lithium salt in aqueous formulations can be visualized as follows:
Caption: Workflow for the in-situ formation of bromacil lithium salt.
Experimental Protocol for Determining Herbicide Solubility in Organic Solvents
While a specific, detailed experimental protocol for determining the solubility of bromacil lithium salt in organic solvents is not available due to the reasons outlined above, a general methodology for determining the solubility of a pesticide like bromacil in organic solvents can be described. This protocol is based on the principles outlined in internationally recognized guidelines, such as the CIPAC (Collaborative International Pesticides Analytical Council) Method MT 181.[7]
Principle
A known mass of the test substance (e.g., bromacil) is treated with measured volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.
Apparatus
-
Analytical balance, accurate to ±0.1 mg
-
Thermostatically controlled water bath or incubator
-
Stoppered glass test tubes or flasks
-
Calibrated pipettes or burettes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Reagents
-
Test substance (e.g., bromacil), of known purity
-
High-purity organic solvents
Procedure
4.4.1. Preliminary Test
-
Weigh approximately 0.1 g of the test substance into a test tube.
-
Add the chosen organic solvent in small, measured increments (e.g., 0.5 mL).
-
After each addition, stopper the test tube and shake vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Allow the tube to stand and observe for any undissolved solid.
-
Continue adding solvent incrementally until the substance is completely dissolved.
-
Record the total volume of solvent added to estimate the solubility range.
4.4.2. Definitive Test
-
Based on the preliminary test, weigh an appropriate amount of the test substance into a stoppered flask. The amount should be chosen to require a reasonable volume of solvent for dissolution.
-
Place the flask in a thermostatically controlled environment (e.g., a water bath at 20 ± 1 °C).
-
Add the organic solvent in small, accurately measured volumes.
-
After each addition, stopper the flask and agitate it (e.g., with a magnetic stirrer or by shaking) until equilibrium is reached. The time required to reach equilibrium should be determined, but a period of several hours with intermittent shaking is often sufficient.
-
Visually inspect the solution for any remaining undissolved particles. The absence of visible particles against a dark background indicates complete dissolution.
-
Record the total volume of solvent required to completely dissolve the known mass of the test substance.
-
Perform the determination in duplicate for each solvent.
Calculation and Expression of Results
The solubility is calculated as the mass of the solute per volume or mass of the solvent. It is typically expressed in g/100 mL or g/L.
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) x 100
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for determining herbicide solubility.
Conclusion
This technical guide has synthesized the available information on the solubility of bromacil and its lithium salt in organic solvents. The key finding is the general lack of data for the lithium salt, which is rationalized by its in situ formation in aqueous herbicide formulations. The provided table of bromacil solubility in various organic solvents serves as a valuable resource for researchers and professionals in the field. Furthermore, the detailed general experimental protocol for solubility determination offers a practical framework for laboratories to conduct such measurements in a standardized manner. Future research could focus on the solubility of isolated bromacil lithium salt in specific organic solvent systems if a need for such data in non-aqueous applications arises.
References
- 1. pic.int [pic.int]
- 2. Bromacil CAS#: 314-40-9 [m.chemicalbook.com]
- 3. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - BROMACIL [extoxnet.orst.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. MT 181 - Solubility in organic solvents [cipac.org]
An In-depth Technical Guide to the Environmental Fate and Transport of Bromacil and its Lithium Salt
This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide bromacil (B1667870), with a specific focus on its lithium salt formulation. Designed for researchers, scientists, and environmental professionals, this document synthesizes key data on the physicochemical properties, degradation pathways, mobility, and persistence of bromacil in various environmental compartments. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Bromacil is a non-selective, broad-spectrum herbicide belonging to the uracil (B121893) class.[1][2] Its lithium salt is formulated as a liquid and rapidly dissociates to bromacil acid in water.[2][3] The key physicochemical properties of bromacil are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-3-sec-butyl-6-methyluracil | [4] |
| CAS Registry Number | 314-40-9 | [5] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 261.12 g/mol | [6] |
| Physical Description | Colorless to white crystalline solid | [5] |
| Melting Point | 158-159 °C (317 °F); sublimes | [5] |
| Water Solubility | 815 mg/L at 25°C | [2] |
| Vapor Pressure | 1.1 x 10⁻⁷ mmHg at 25°C | [6] |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 | [5] |
| Dissociation Constant (pKa) | 9.1 | [2] |
| Henry's Law Constant | 1.17 x 10⁻⁸ atm-m³/mol | [6] |
Environmental Fate and Transport
Bromacil is characterized as a persistent and mobile herbicide.[2] Its fate in the environment is dictated by a combination of transport and degradation processes, with a notable potential to leach into groundwater.[7][8]
Degradation
The primary routes of bromacil dissipation are microbial degradation and photolysis.[2]
-
Aerobic Soil Metabolism: Bromacil degrades slowly in soil under aerobic conditions.[2] The reported half-life (t½) in soil is typically around 60 days but can range up to 8 months depending on soil type and environmental conditions.[7][8] In a neutral pH soil (pH 6.6), a half-life of 275 days has been reported, with carbon dioxide being the only major degradate identified.[2] This indicates that complete mineralization of the compound can occur. Five minor aerobic soil degradates have also been identified, though they were present at low percentages (0.6-3.4% of total residues).[2]
-
Anaerobic Microbial Degradation: Microbial degradation is also a significant dissipation pathway under anaerobic conditions.[2] A Pseudomonas sp. has been isolated that can utilize bromacil as a sole source of carbon and energy, releasing stoichiometric amounts of bromide in the process.[7]
-
Photolysis: Photodegradation can be a primary route of dissipation in water, particularly under alkaline conditions (pH 9).[2] The rate of photolysis in natural waters can vary significantly depending on the concentration of sensitizing agents and the intensity of sunlight.[4] A half-life of two months has been suggested for bromacil in clean river water with low sediment.[4]
Transport
Bromacil's high water solubility and low soil sorption contribute to its high mobility in the environment.
-
Soil Mobility and Leaching: Bromacil adsorbs only lightly to soil particles.[4] Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low, with reported values ranging from 32 to 41.1 g/mL.[2][5] This weak sorption, combined with its persistence, makes bromacil prone to leaching through the soil profile and contaminating groundwater.[5][9]
-
Runoff: Due to its application methods and mobility, bromacil can be transported from application sites to surface waters via runoff.
Bioconcentration
Bromacil shows a low potential for accumulation in living organisms. A bioconcentration factor (BCF) of 3.2 was determined in fathead minnows, indicating that it does not significantly accumulate in fish tissue.[4]
A summary of key environmental fate parameters is presented in Table 2.
| Parameter | Value | Conditions/Notes | Reference |
| Soil Half-Life (Aerobic) | 60 - 275 days | Varies with soil type and conditions. | [2][7][8] |
| Aquatic Half-Life (Photolysis) | ~2 months | In clean, low-sediment river water. | [4] |
| Soil Sorption Coefficient (Koc) | 32 - 41.1 g/mL | Indicates high to very high mobility. | [2][5][9] |
| Bioconcentration Factor (BCF) | 3.2 | In fathead minnow. | [4] |
Visualizing Environmental Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key aspects of bromacil's environmental fate and analytical workflow.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pic.int [pic.int]
- 5. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esaa.org [esaa.org]
- 7. Degradation of bromacil by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wsdot.wa.gov [wsdot.wa.gov]
- 9. regulations.gov [regulations.gov]
Degradation Pathways of Bromacil Lithium Salt in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (B1667870), a substituted uracil (B121893) herbicide, and its lithium salt formulation are widely utilized for the control of a broad spectrum of annual and perennial weeds and brush in both agricultural and non-agricultural settings.[1] The environmental fate of these compounds, particularly their degradation in soil, is a critical area of research to understand their persistence, potential for groundwater contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of bromacil lithium salt in soil, focusing on the core scientific principles and experimental methodologies relevant to researchers and professionals in environmental science and drug development. It is important to note that bromacil lithium salt rapidly dissociates in water to form bromacil acid.[2] Consequently, the degradation pathways for both forms are considered identical.
Data Presentation: Quantitative Degradation Data
The degradation of bromacil in soil is a complex process influenced by a variety of environmental factors. The persistence of bromacil is often quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The following tables summarize key quantitative data on bromacil's half-life and the formation of its degradation products under different soil conditions.
Table 1: Half-life of Bromacil in Soil Under Various Conditions
| Soil Type | Condition | Half-life (days) | Reference |
| Silty Clay Loam | Aerobic, 25°C, pH 6.6 | 275 | [2] |
| Not Specified | Average field conditions | 60 | [3] |
| Not Specified | Field conditions with higher application rates | Up to 180 | [3] |
| Loam soil (CA) | Terrestrial field dissipation | 124 | [2] |
| Silty clay loam soil (DE) | Terrestrial field dissipation | 155 | [2] |
| Soil | Photolysis, 25°C | 166 | [2] |
Table 2: Major and Minor Degradation Products of Bromacil in Soil
| Degradation Product | Chemical Name | Pathway | Relative Abundance | Reference |
| Carbon Dioxide (CO₂) | Carbon Dioxide | Microbial Mineralization | Major degradate | [2] |
| Metabolite A | 5-bromo-3-(1-hydroxy-1-methylpropyl)-6-methyluracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |
| Metabolite C | 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |
| Metabolite D | 5-bromo-6-methyluracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |
| Metabolite F | 3-sec-butyl-6-methyluracil | Anaerobic Aquatic Metabolism | Major (up to 80.7% of applied) | |
| Metabolite G | Not specified | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |
| 5-Hydroxy-3-sec-butyl-6-methyl uracil | 5-Hydroxy-3-sec-butyl-6-methyl uracil | Photocatalysis | Identified product | [4] |
| Diisopropyl urea | Diisopropyl urea | Photocatalysis | Identified product | [4] |
Degradation Pathways
The degradation of bromacil in soil proceeds through two primary pathways: microbial degradation and abiotic degradation, with photodegradation being a significant abiotic process.
Microbial Degradation
Microorganisms in the soil play a crucial role in the breakdown of bromacil. Certain bacteria, such as Pseudomonas sp., have been shown to utilize bromacil as a sole source of carbon and energy.[5][6] The initial steps in the microbial degradation pathway are believed to involve the removal of the bromine atom and the subsequent cleavage of the uracil ring.
The proposed microbial degradation pathway often starts with a dehalogenation step, followed by enzymatic reactions that open the heterocyclic ring structure, eventually leading to mineralization into carbon dioxide, water, and inorganic bromide.[5] One key intermediate in this pathway is 5-bromouracil, which is further metabolized.[5] The process is catalyzed by a series of enzymes, including reductases and hydrolases.[6]
Abiotic Degradation: Photodegradation
Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for bromacil degradation, particularly in the presence of photosensitizers like titanium dioxide (TiO₂).[4] This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the bromacil molecule.
The photocatalytic degradation of bromacil can lead to the formation of various intermediates through hydroxylation, dehalogenation, and cleavage of the uracil ring.[4] Identified products of TiO₂-mediated photocatalysis include 5-hydroxy-3-sec-butyl-6-methyl uracil and diisopropyl urea.[4]
Experimental Protocols
Accurate determination of bromacil and its degradation products in soil is essential for fate and transport studies. The following are detailed methodologies for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Determination of Bromacil and Metabolites by GC-MS
This protocol is adapted from a standard operating procedure for the analysis of bromacil and its metabolites in soil.
1. Sample Extraction: 1.1. Weigh 25 g of a representative soil sample into a blender jar. 1.2. Add 100 mL of a 10% aqueous methanol (B129727) solution and blend for 2 minutes at high speed. 1.3. Filter the extract through a Büchner funnel with Whatman No. 1 filter paper. 1.4. Transfer the filtrate to a 250 mL separatory funnel.
2. Liquid-Liquid Partitioning (Cleanup): 2.1. Add 50 mL of dichloromethane (B109758) to the separatory funnel and shake vigorously for 2 minutes. 2.2. Allow the layers to separate and drain the lower dichloromethane layer through anhydrous sodium sulfate (B86663) into a collection flask. 2.3. Repeat the partitioning step two more times with fresh 50 mL portions of dichloromethane. 2.4. Concentrate the combined extracts to approximately 1 mL using a rotary evaporator at 40°C.
3. Derivatization (for certain metabolites): 3.1. To the concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). 3.2. Cap the vial and heat at 70°C for 30 minutes. 3.3. Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis: 4.1. Gas Chromatograph: Agilent 7890B or equivalent. 4.2. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. 4.3. Injector: Splitless mode, 250°C. 4.4. Oven Program: Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. 4.5. Carrier Gas: Helium at a constant flow of 1.2 mL/min. 4.6. Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV. 4.7. Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Protocol 2: Determination of Bromacil and Metabolites by LC-MS/MS using QuEChERS
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.[7][8][9][10][11]
1. Sample Extraction (QuEChERS): 1.1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. 1.2. Add 10 mL of acetonitrile (B52724). 1.3. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). 1.4. Immediately cap and shake vigorously for 1 minute. 1.5. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 2.1. Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. 2.2. Vortex for 30 seconds. 2.3. Centrifuge at 10000 rpm for 5 minutes.
3. Sample Preparation for Analysis: 3.1. Take an aliquot of the cleaned-up extract and dilute with an appropriate mobile phase (e.g., 1:1 with water/acetonitrile) to a final volume of 1 mL in an autosampler vial.
4. LC-MS/MS Analysis: 4.1. Liquid Chromatograph: Shimadzu Nexera X2 or equivalent. 4.2. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). 4.3. Mobile Phase A: Water with 0.1% formic acid. 4.4. Mobile Phase B: Acetonitrile with 0.1% formic acid. 4.5. Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. 4.6. Flow Rate: 0.3 mL/min. 4.7. Column Temperature: 40°C. 4.8. Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, with an electrospray ionization (ESI) source in positive mode. 4.9. Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and product ions of target analytes.
Conclusion
The degradation of bromacil lithium salt in soil is a multifaceted process involving both microbial and abiotic pathways. The persistence of bromacil is highly dependent on soil type, moisture, temperature, and microbial activity. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with bromacil use and for developing strategies for the remediation of contaminated sites. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify bromacil and its metabolites in soil, thereby contributing to a more comprehensive understanding of its environmental fate. Further research is warranted to fully elucidate the enzymatic mechanisms of microbial degradation and the complete reaction pathways of abiotic degradation under various environmental conditions.
References
- 1. esaa.org [esaa.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. Photocatalysed degradation of a herbicide derivative, bromacil, in aqueous suspensions of titanium dioxide - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Degradation of bromacil by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
- 9. gcms.cz [gcms.cz]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
Ecotoxicology of Bromacil, Lithium Salt on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the ecotoxicology of bromacil (B1667870), lithium salt, with a focus on its effects on non-target organisms. Bromacil, a broad-spectrum herbicide, and its lithium salt formulation are used for vegetation control in both agricultural and non-agricultural settings. In aquatic environments, bromacil lithium salt readily dissociates into the bromacil anion and a lithium cation.[1][2][3][4] Consequently, the ecotoxicological profile of bromacil is considered directly applicable to its lithium salt formulation for risk assessment purposes.[1][2][4] This guide synthesizes available quantitative toxicity data, details standardized experimental protocols for ecotoxicological testing, and provides visualizations of key biological pathways and experimental workflows.
Introduction to Bromacil and Bromacil, Lithium Salt
Bromacil is a substituted uracil (B121893) herbicide that functions by inhibiting photosynthesis in susceptible plant species.[4][5][6] It is effective against a wide range of annual and perennial weeds and is utilized in citrus and pineapple cultivation, as well as for industrial weed control.[7][8] The lithium salt of bromacil is a formulation designed to enhance its solubility and ease of application. Upon entering an aqueous environment, it dissociates, making the bromacil anion the primary active substance of ecotoxicological concern.[1][2][3]
Ecotoxicological Data
The following tables summarize the quantitative ecotoxicological data for bromacil on various non-target organisms. The data is primarily derived from studies on bromacil, which, as stated, is the relevant toxicant for the lithium salt formulation in environmental settings.
Aquatic Organisms
Bromacil is particularly toxic to aquatic plants and algae due to its mode of action targeting photosynthesis.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.0068 | - | [9] |
| Vallisneria americana (Tapegrass) | EC50 (Fresh weight gain) | 0.032 | 13 days | [10] |
| Vallisneria americana (Tapegrass) | NOAEC (Fresh weight gain) | 0.020 | 13 days | [10] |
| Vallisneria americana (Tapegrass) | LOAEC (Fresh weight gain) | 0.036 | 13 days | [10] |
| Various Algal Strains | EC50 | 0.05 - 10 | - | [8] |
Bromacil is generally considered to be of low toxicity to aquatic invertebrates.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 | 65 | 48 hours | [11] |
| Daphnia magna (Water Flea) | NOAEC | 8.2 | - | [1] |
| Artemia salina (Brine Shrimp) | LD50 | 71 | 24 hours | [7] |
The acute toxicity of bromacil to fish is generally low to moderate.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 28 - 75 | 48-96 hours | [7][8] |
| Pimephales promelas (Fathead Minnow) | LC50 | 182 | 96 hours | [7][8] |
| Pimephales promelas (Fathead Minnow) | NOAEC | 3.0 | - | [1] |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 71 | 48 hours | [8] |
| Cyprinus carpio (Carp) | LC50 | 164 | 48 hours | [8] |
Terrestrial Organisms
Bromacil exhibits low toxicity to avian species.
| Species | Endpoint | Value (mg/kg) | Exposure Duration | Reference |
| Colinus virginianus (Bobwhite Quail) | LD50 | > 2,250 | - | [12] |
| Colinus virginianus (Bobwhite Quail) | LC50 | > 10,000 | 8 days | [8][12] |
| Anas platyrhynchos (Mallard Duck) | LC50 | > 10,000 | 8 days | [8][12] |
Experimental Protocols
The following sections detail the standardized methodologies for key ecotoxicological experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test determines the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.
-
Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of this compound, and a control without the test substance.
-
Inoculate each test flask with a known concentration of algal cells.
-
Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., cell count, fluorescence, or optical density) at 24, 48, and 72 hours.
-
-
Endpoints:
-
EC50: The concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.
-
NOEC (No Observed Effect Concentration): The highest test concentration at which no statistically significant inhibition of growth is observed.
-
LOEC (Lowest Observed Effect Concentration): The lowest test concentration at which a statistically significant inhibition of growth is observed.
-
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare a series of test solutions with at least five concentrations of this compound, and a control in a suitable medium.
-
Introduce a set number of daphnids (e.g., 20) into each test vessel.
-
Maintain the test vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoints:
-
EC50: The concentration of the test substance that immobilizes 50% of the daphnids after 48 hours.
-
NOEC and LOEC for immobilisation.
-
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.
-
Test Organism: A standard fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[11][13]
-
Principle: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours.[11][13]
-
Procedure:
-
Acclimatize the test fish to the laboratory conditions.
-
Prepare a series of test solutions with at least five concentrations of this compound, and a control.
-
Introduce a specified number of fish into each test tank.
-
Maintain the test system (static, semi-static, or flow-through) for 96 hours, monitoring water quality parameters (e.g., temperature, pH, dissolved oxygen).
-
Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.
-
-
Endpoints:
-
LC50 (Lethal Concentration 50%): The concentration of the test substance that is lethal to 50% of the test fish within 96 hours.[13]
-
NOEC and LOEC for mortality.
-
Visualizations
Signaling Pathway
Caption: Mode of action of bromacil, inhibiting electron transport in Photosystem II.
Experimental Workflows
Caption: Generalized workflow for aquatic ecotoxicity testing.
Logical Relationships
Caption: Logical framework for the environmental risk assessment of a herbicide.
Conclusion
The ecotoxicological effects of this compound on non-target organisms are primarily driven by the herbicidal activity of the bromacil anion. While highly effective in controlling unwanted vegetation, its potential impact on non-target aquatic plants and algae necessitates careful risk assessment and management. The toxicity to aquatic invertebrates and fish is comparatively low. The provided data and protocols serve as a foundational resource for researchers and professionals in evaluating the environmental safety of this herbicide. Further research focusing on the chronic and sublethal effects on a broader range of non-target species would contribute to a more comprehensive understanding of its environmental risk profile.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pic.int [pic.int]
- 9. eplanning.blm.gov [eplanning.blm.gov]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
The Evolution of Weed Management: A Technical Guide to Uracil-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and mechanisms of action of uracil-based herbicides. From their initial discovery as potent inhibitors of photosynthesis to the development of newer compounds with alternative modes of action, this document provides a comprehensive overview for researchers and professionals in the field. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
A Historical Perspective: From Photosynthesis Inhibition to Broader Mechanisms
The journey of uracil-based herbicides began in the early 1960s with the discovery of their potent herbicidal activity. These initial compounds, such as bromacil (B1667870) and terbacil, were found to be effective inhibitors of photosynthesis.[1] Their primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).
Over the decades, research and development efforts have led to the evolution of uracil (B121893) herbicides. While the foundational mechanism of PSII inhibition remains relevant, newer generations of these herbicides have been developed with different molecular targets. A significant advancement has been the introduction of uracil derivatives, such as saflufenacil (B1680489), which inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[2][3] This diversification of mechanisms has been crucial in managing the emergence of herbicide-resistant weeds.
Quantitative Data on Uracil-Based Herbicides
The efficacy, crop selectivity, and environmental fate of herbicides are critical parameters for their successful application in agriculture. The following tables summarize key quantitative data for representative uracil-based herbicides.
Table 1: Herbicidal Efficacy (IC50/GR50) of Uracil-Based Herbicides on Various Weed Species
| Herbicide | Chemical Class | Weed Species | IC50/GR50 Value | Reference(s) |
| Saflufenacil | Pyrimidinedione (PPO Inhibitor) | Black Nightshade (Solanum nigrum) | 0.4 nM (IC50) | [4][5] |
| Velvetleaf (Abutilon theophrasti) | 0.4 nM (IC50) | [4][5] | ||
| Tall Morningglory (Ipomoea purpurea) | 0.2 - 2.0 nM (IC50) | [3][5] | ||
| Bromacil | Uracil (PSII Inhibitor) | General broadleaf and grassy weeds | Broad-spectrum, specific GR50 values vary by species and conditions. | [1][6] |
| Terbacil | Uracil (PSII Inhibitor) | Annual grasses and broadleaf weeds | Effective at controlling a wide range of weeds. | [7] |
| Lenacil (B1674721) | Uracil (PSII Inhibitor) | Annual grasses and broadleaf weeds | Effective in sugar beet and other crops. | [8] |
Table 2: Crop Selectivity of Uracil-Based Herbicides
| Herbicide | Tolerant Crop(s) | Basis of Selectivity | Reference(s) |
| Saflufenacil | Corn (Zea mays) | Rapid metabolism in the crop. | [3] |
| Bromacil | Pineapple, Citrus | Primarily through directed application and differential metabolism. | [1] |
| Terbacil | Sugarcane, Apples, Peaches, Citrus | Differential metabolism and translocation between crop and weed.[3] | [7] |
| Lenacil | Sugar Beet, Fodder Beet, Spinach | Primarily through placement selectivity (pre-emergence) and differential metabolism. | [8][9] |
Table 3: Environmental Fate of Uracil-Based Herbicides (Soil Half-life - DT50)
| Herbicide | Soil Type | Conditions | DT50 (days) | Reference(s) |
| Bromacil | Neutral pH soil (pH 6.6) | Aerobic | 275 | [10] |
| Various | Field conditions | ~60 (up to 8 months) | [5] | |
| Terbacil | Sandy Loam | Aerobic | 653 | [11] |
| Loam | Aerobic | ~150 | [11] | |
| Silt Loam | Aerobic | 60 - 90 | [11] | |
| Lenacil | Various soils | Aerobic laboratory | 81 - 150 | [12][13] |
| Saflufenacil | Nada, Crowley, and Gilbert soils | Field capacity | 15.0 - 28.6 | [14] |
| Nada, Crowley, and Gilbert soils | Saturated | 36.9 - 79.7 | [14] |
Core Mechanisms of Action: Signaling Pathways
Uracil-based herbicides primarily exert their phytotoxic effects through two distinct signaling pathways: inhibition of Photosystem II and inhibition of Protoporphyrinogen Oxidase.
Inhibition of Photosystem II (PSII)
The classical uracil herbicides, like bromacil and terbacil, function by interrupting the photosynthetic electron transport chain. They bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons to plastoquinone, leading to a halt in ATP and NADPH production. The accumulation of excited chlorophyll (B73375) molecules results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Inhibition of Protoporphyrinogen Oxidase (PPO)
Newer uracil herbicides, such as saflufenacil, target the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, this substrate is non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates highly reactive singlet oxygen, which rapidly destroys cell membranes through lipid peroxidation, leading to swift cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the research and development of uracil-based herbicides.
Synthesis of Uracil-Based Herbicides
Protocol 4.1.1: General Laboratory-Scale Synthesis of Lenacil (PSII Inhibitor)
-
Materials: Cyclohexylurea (B1359919), ethyl 2-oxocyclopentane-1-carboxylate, phosphoric acid (or other suitable acid catalyst), toluene (B28343) (or another suitable solvent), sodium methoxide (B1231860) or sodium ethoxide solution, apparatus for reflux, cooling, filtration, and crystallization.
-
Procedure:
-
In a reaction vessel, combine cyclohexylurea and the acid catalyst.
-
Add a solution of ethyl 2-oxocyclopentane-1-carboxylate in the chosen solvent.
-
Heat the mixture under reflux. Monitor the reaction progress using thin-layer chromatography.
-
After the initial reaction, cool the mixture.
-
Add a solution of sodium methoxide or sodium ethoxide to facilitate intramolecular cyclization.
-
Continue to reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and acidify to precipitate the crude lenacil.
-
Collect the solid product by filtration.
-
Purify the crude lenacil by recrystallization from a suitable solvent.[3]
-
Protocol 4.1.2: Synthesis of a Saflufenacil Intermediate (PPO Inhibitor)
-
Materials: Methyl 2-chloro-4-fluoro-5-aminobenzoate, ethyl trifluoroacetoacetate, toluene, sodium hydroxide, 1 mol/L dilute hydrochloric acid.
-
Procedure:
-
Dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.
-
Add 9.8g of sodium hydroxide.
-
Heat the mixture to 100°C and react for 2 hours.
-
Cool the reaction to room temperature.
-
Wash the mixture with 1 mol/L dilute hydrochloric acid.
-
Perform liquid separation, followed by drying and concentration to obtain the intermediate product.
-
Herbicidal Activity Bioassays
Protocol 4.2.1: Greenhouse Bioassay for Herbicidal Efficacy
-
Objective: To determine the dose-response of target weed species to a uracil-based herbicide.
-
Materials: Pots or trays with standardized soil mix, seeds of target weed species, herbicide formulation, calibrated sprayer, greenhouse with controlled environmental conditions.
-
Procedure:
-
Planting: Sow a known number of weed seeds in each pot at a uniform depth.
-
Herbicide Application (Pre-emergence): Apply the herbicide at a range of concentrations to the soil surface immediately after sowing.
-
Herbicide Application (Post-emergence): Apply the herbicide to seedlings at a specific growth stage (e.g., 2-4 true leaves).
-
Growth Conditions: Maintain pots in a greenhouse with controlled temperature, light, and humidity. Water as needed.
-
Data Collection: After a set period (e.g., 14-21 days), assess herbicidal efficacy by measuring parameters such as:
-
Percent weed control (visual rating on a scale of 0-100).
-
Plant height.
-
Fresh and dry weight of shoots.
-
-
Data Analysis: Calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) using dose-response curve analysis.[10]
-
Mechanism of Action Assays
Protocol 4.3.1: Hill Reaction Inhibition Assay (for PSII Inhibitors)
-
Objective: To determine the inhibitory effect of a uracil herbicide on the photochemical activity of isolated chloroplasts.
-
Materials: Fresh spinach leaves, ice-cold isolation buffer (e.g., sucrose, Tris-HCl, MgCl2), centrifuge, spectrophotometer, 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor, herbicide dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Procedure:
-
Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate at low speed to pellet debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, DCPIP, and water.
-
Herbicide Addition: Add varying concentrations of the uracil herbicide to different cuvettes. Include a control with no herbicide.
-
Initiate Reaction: Add the isolated chloroplast suspension to each cuvette and mix.
-
Measurement: Immediately measure the initial absorbance of the reaction mixture at 600 nm. Expose the cuvettes to a light source.
-
Data Recording: Record the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced by the electrons from water photolysis.
-
Data Analysis: Calculate the rate of the Hill reaction for each herbicide concentration. Determine the I50 value, which is the herbicide concentration that causes 50% inhibition of the Hill reaction.
-
Protocol 4.3.2: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
-
Objective: To measure the in vitro inhibition of PPO by a uracil herbicide.
-
Materials: Plant tissue (e.g., etiolated seedlings), extraction buffer, centrifuge, fluorometer or spectrophotometer, protoporphyrinogen IX (substrate), herbicide dissolved in a suitable solvent.
-
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer and centrifuge to obtain a crude enzyme extract containing PPO.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing buffer and the enzyme extract.
-
Herbicide Addition: Add varying concentrations of the uracil herbicide. Include a control without the herbicide.
-
Initiate Reaction: Add the substrate, protoporphyrinogen IX, to start the reaction.
-
Measurement: Monitor the increase in fluorescence (excitation ~400 nm, emission ~630 nm) or absorbance as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.
-
Data Analysis: Calculate the rate of PPO activity for each herbicide concentration and determine the IC50 value, the concentration of herbicide required to inhibit 50% of the enzyme activity.[5][10]
-
Conclusion
Uracil-based herbicides have a rich history and continue to be a vital component of modern weed management strategies. Their evolution from solely targeting Photosystem II to include other mechanisms of action, such as PPO inhibition, demonstrates the ongoing innovation in herbicide science. A thorough understanding of their history, mechanisms of action, and the experimental protocols used to evaluate them is essential for the development of new, more effective, and sustainable weed control solutions. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working to address the challenges of global food production and security.
References
- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Efficient and Practical Synthesis of Saflufenacil | Semantic Scholar [semanticscholar.org]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. solutionsstores.com [solutionsstores.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]
- 10. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN113185467A - Preparation method of saflufenacil - Google Patents [patents.google.com]
- 13. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil (B1667870), a substituted uracil (B121893) herbicide, and its more soluble lithium salt formulation, are broad-spectrum herbicides primarily utilized for non-selective weed and brush control in non-cropland areas. They are also employed for selective weed management in specific crops like citrus and pineapple. The herbicidal activity of bromacil stems from its potent inhibition of photosynthesis at the photosystem II (PSII) complex. This technical guide provides a comprehensive overview of the primary herbicidal applications of Bromacil, lithium salt, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on application rates and toxicity are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions and analytical procedures.
Introduction
Bromacil is a systemic herbicide that is absorbed through the roots and translocated throughout the plant.[1] Its lithium salt formulation offers enhanced solubility, making it particularly effective for liquid applications.[2] The primary use of this compound is for long-term, non-selective control of a wide range of annual and perennial weeds and grasses in industrial sites, railroad rights-of-way, and other non-cropland areas.[3][4] It also has selective applications in agriculture, notably for weed control in established citrus and pineapple groves.[5][6] The herbicidal efficacy of bromacil is attributed to its ability to disrupt photosynthetic electron transport, a vital process for plant survival.[7]
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action of bromacil is the inhibition of photosynthesis. Specifically, it interrupts the electron transport chain in photosystem II (PSII) by binding to the D1 protein.[8] This binding action blocks the transfer of electrons to plastoquinone, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and subsequent destruction of cell membranes, ultimately leading to plant death.[8]
Quantitative Data
Application Rates
The application rates of this compound vary depending on the target weed species, soil type, and intended duration of control. The following tables summarize recommended application rates for different uses.
Table 1: Application Rates for Non-Cropland Areas
| Weed Type | Application Rate (pounds of Bromacil 80DF per acre) | Notes |
| Annual Broadleaf Weeds and Grasses | 3 - 6 | Use lower rates for short-term control.[9] |
| Perennial Weeds and Grasses | 6 - 15 | Use higher rates for hard-to-control species and longer-term control.[3] |
| Brush Control (Broadcast Treatment) | 7 - 15 | Higher rates are recommended for soils with high organic matter.[3] |
| Retreatment | 2 - 6 | Apply when annual weeds and grasses reappear.[3] |
Table 2: Application Rates for Selective Weed Control in Citrus
| Tree Age | Weed Type | Application Rate (pounds of Bromacil 80 per acre per year) | Maximum Application per 6-month period (lbs/acre) |
| Up to 3 years | Annual Weeds | 8 | 6 |
| 3 or more years | Annual Weeds | 8 | Not specified |
| Not specified | Perennial Weeds | Two applications (Spring and Summer) | Not specified |
Note: In Texas, the maximum application rate for citrus is 3 pounds of Bromacil 80 per acre per year.[6]
Toxicological Data
The following table summarizes key toxicological data for Bromacil.
Table 3: Summary of Toxicological Endpoints for Bromacil
| Study Type | Species | Endpoint | Value |
| Acute Oral Toxicity | Rat | LD50 | 5200 mg/kg |
| Acute Dermal Toxicity | Rabbit | LD50 | >5000 mg/kg |
| 90-Day Oral Toxicity | Rat | NOAEL | Not specified in provided results |
| Carcinogenicity | Rat (male) | Increased incidence of thyroid tumors | Not specified in provided results |
| Carcinogenicity | Mouse (male) | Increased incidence of liver tumors | Not specified in provided results |
Experimental Protocols
Herbicide Efficacy Assessment (Post-Emergence Field Trial)
This protocol outlines a general procedure for evaluating the post-emergence efficacy of this compound in a field setting.
1. Objective: To determine the effectiveness of this compound in controlling target weed species after they have emerged.
2. Experimental Design:
- Treatments: Include a range of this compound application rates, a reference herbicide, and an untreated control.
- Replication: Each treatment should be replicated at least four times in a randomized complete block design.[10]
- Plot Size: Net plot size should be a minimum of 50 m².
3. Site Selection and Preparation:
- Select a site with a uniform infestation of the target weed species.
- Ensure uniform soil type and cultural conditions across all plots.
4. Herbicide Application:
- Apply herbicides using a calibrated sprayer to ensure uniform coverage.[3]
- Record environmental conditions at the time of application (temperature, humidity, wind speed).
5. Data Collection:
- Assess weed control visually at predetermined intervals (e.g., 7, 14, 28, and 42 days after application) using a rating scale (e.g., 0% = no control, 100% = complete control).[10]
- Measure weed density and biomass from quadrats within each plot.[10]
- For crop tolerance trials, visually assess phytotoxicity on a scale of 0 to 100%.[10]
6. Data Analysis:
- Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Pesticide Residue Analysis in Soil (QuEChERS Method)
This protocol describes a general workflow for the extraction and analysis of bromacil residues in soil using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Objective: To quantify the concentration of bromacil residues in soil samples.
2. Materials:
- Homogenized soil sample
- Acetonitrile
- QuEChERS extraction salts (e.g., MgSO₄, NaCl)
- Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS or GC-MS system
3. Procedure:
- Extraction: Weigh a subsample of homogenized soil into a centrifuge tube. Add acetonitrile and QuEChERS extraction salts. Vortex vigorously and then centrifuge.
- Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents. Vortex and centrifuge.
- Analysis: Collect the final extract and analyze using a suitable chromatographic technique coupled with mass spectrometry (LC-MS/MS or GC-MS).
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Adapted from OECD 408)
This protocol provides a summary of the OECD 408 guideline for assessing the sub-chronic oral toxicity of a substance.
1. Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 90-day period.[11]
2. Test System:
- Species: Rodents, typically rats.[12]
- Groups: At least three dose groups and a concurrent control group. Each group should consist of at least 10 males and 10 females.[12] A satellite group for observing the reversibility of toxic effects may be included.[11]
3. Administration of Test Substance:
- The test substance is administered daily by oral gavage for 90 consecutive days.[11]
4. Observations:
- Animals are monitored daily for clinical signs of toxicity.[12]
- Body weight and food/water consumption are recorded weekly.[11]
- At the end of the study, detailed hematological and clinical biochemistry analyses are performed.
- A full necropsy and histopathological examination of organs are conducted.
5. Data Analysis:
- The data are analyzed to determine target organ toxicity, dose-response relationships, and to establish a No-Observed-Adverse-Effect Level (NOAEL).[11]
Conclusion
This compound is a highly effective herbicide with broad-spectrum activity, making it a valuable tool for vegetation management in non-cropland areas and in specific agricultural settings. Its mechanism of action, the inhibition of photosystem II, is a well-characterized process that leads to the disruption of essential plant metabolic pathways. Understanding the appropriate application rates, potential environmental fate, and toxicological profile is crucial for its safe and effective use. The experimental protocols outlined in this guide provide a framework for the continued evaluation and monitoring of this important herbicidal compound.
References
- 1. oecd.org [oecd.org]
- 2. za.uplcorp.com [za.uplcorp.com]
- 3. alligare.com [alligare.com]
- 4. researchgate.net [researchgate.net]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. files.hawaii.gov [files.hawaii.gov]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. agrian.com [agrian.com]
- 10. Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand [mdpi.com]
- 11. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Bromacil, Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (B1667870), a substituted uracil (B121893) herbicide, and its lithium salt are widely utilized for the control of a broad spectrum of annual and perennial weeds and grasses. The lithium salt formulation readily dissociates in aqueous environments to bromacil and lithium ions.[1][2] Accurate and sensitive quantification of bromacil and lithium is crucial for environmental monitoring, residue analysis in agricultural commodities, and for quality control in manufacturing processes. These application notes provide detailed protocols for the analysis of bromacil using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as methods for the quantification of lithium.
Analytical Methods for Bromacil Quantification
The primary analytical techniques for the determination of bromacil residues are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) Methods
GC-based methods offer high sensitivity and selectivity for bromacil analysis, particularly when coupled with specific detectors such as a thermionic nitrogen/phosphorus detector (NPD) or a mass spectrometer (MS).
Experimental Protocol: GC-NPD Analysis of Bromacil in Water and Soil
This protocol is adapted from established methods for pesticide residue analysis.[3]
1. Sample Preparation
-
Water Samples:
-
To 1 liter of water sample, add 60 g of sodium chloride and shake to dissolve.
-
Perform a liquid-liquid extraction by shaking the sample with 100 mL of dichloromethane (B109758) in a separatory funnel for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at 35°C.
-
The extract is now ready for GC analysis.
-
-
Soil Samples:
-
Weigh 25 g of a homogenized soil sample into a beaker.
-
Add 100 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) and sonicate for 15 minutes.
-
Filter the extract through a Büchner funnel with a filter paper.
-
Repeat the extraction of the soil residue twice more with 50 mL of the acetone/hexane mixture.
-
Combine the filtrates and concentrate to near dryness using a rotary evaporator.
-
Re-dissolve the residue in 10 mL of toluene (B28343) for GC analysis.
-
2. GC-NPD Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Volume | 1 µL (splitless) |
3. Calibration
Prepare a series of bromacil standard solutions in toluene ranging from 0.01 to 1.0 µg/mL. Inject each standard to generate a calibration curve by plotting peak area against concentration.
Quantitative Data Summary (GC-NPD)
| Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | 85 - 105% | 0.1 µg/L | 0.5 µg/L |
| Soil | 80 - 100% | 1 µg/kg | 5 µg/kg |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with an ultraviolet (UV) detector is a robust and widely used technique for the quantification of bromacil.
Experimental Protocol: HPLC-UV Analysis of Bromacil in Citrus Fruits
This protocol is suitable for the determination of bromacil residues in citrus crops.
1. Sample Preparation
-
Homogenize a representative 100 g sample of the citrus fruit.
-
Weigh 25 g of the homogenate into a centrifuge tube.
-
Add 50 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add 10 g of anhydrous magnesium sulfate and 2.5 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Take a 10 mL aliquot of the upper acetonitrile layer and transfer it to a new tube.
-
Add 1.5 g of anhydrous magnesium sulfate and 0.5 g of PSA (primary secondary amine) sorbent.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Wavelength | 278 nm |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Calibration
Prepare a series of bromacil standard solutions in acetonitrile ranging from 0.05 to 5.0 µg/mL. Inject each standard to construct a calibration curve.
Quantitative Data Summary (HPLC-UV)
| Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Citrus Fruit | 90 - 110% | 0.01 mg/kg | 0.05 mg/kg |
Analytical Methods for Lithium Quantification
Since bromacil lithium salt dissociates in solution, the quantification of lithium requires separate analytical methods, typically those used for elemental analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a sensitive and robust method for the determination of lithium in various sample matrices.
Experimental Protocol: ICP-OES Analysis of Lithium in Water
1. Sample Preparation
-
Acidify the water sample by adding nitric acid to a final concentration of 2% (v/v) to stabilize the lithium ions.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
For samples with high dissolved solids, a dilution may be necessary to avoid matrix effects.
2. ICP-OES Instrumentation and Conditions
| Parameter | Condition |
| ICP-OES System | Agilent 5800 or equivalent |
| Plasma View | Axial |
| RF Power | 1.2 kW |
| Plasma Gas Flow | 12 L/min |
| Auxiliary Gas Flow | 1.0 L/min |
| Nebulizer Gas Flow | 0.7 L/min |
| Sample Uptake Rate | 1.5 mL/min |
| Analytical Wavelength | 670.784 nm |
3. Calibration
Prepare a series of lithium standard solutions in 2% nitric acid, typically in the range of 0.1 to 10 mg/L.
Quantitative Data Summary (ICP-OES)
| Matrix | Recovery (%) | Method Detection Limit (MDL) |
| Water | 95 - 105% | 0.002 mg/L |
Visualized Workflows
Analytical Workflow for Bromacil Quantification
References
Application Note: Quantitative Analysis of Bromacil using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Bromacil in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis. The described methodology is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development involved in pesticide residue analysis.
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil (B121893) herbicide widely used for the control of a broad spectrum of annual and perennial weeds and brush.[1] Due to its persistence in soil and potential for groundwater contamination, sensitive and specific analytical methods are required for its detection and quantification in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of pesticide residues like Bromacil.[2][3] This method allows for the effective separation of the analyte from complex sample matrices and its unambiguous identification and quantification based on its mass spectrum.
Experimental
-
Bromacil analytical standard (≥98% purity)
-
Solvents: Acetone, Chloroform (B151607), Ethyl Acetate (B1210297), Hexane (B92381), Toluene (B28343) (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
A critical step in the analysis of Bromacil is the effective extraction and cleanup of the sample to remove interfering matrix components.
2.2.1. Soil and Plant Tissue Extraction A common procedure for the extraction of Bromacil from soil and plant tissues involves solvent extraction.[4]
-
Weigh 25 g of the homogenized sample into a blender cup.
-
Add a sufficient amount of chloroform to immerse the sample and blend for 10 minutes.[4]
-
Filter the extract through Whatman #5 filter paper with a layer of Celite.[4]
-
Repeat the blending and filtration steps two more times with fresh chloroform.[4]
-
Combine the filtrates and evaporate to a smaller volume using a rotary evaporator.
2.2.2. Liquid-Liquid Partitioning Cleanup Further cleanup of the extract can be achieved through liquid-liquid partitioning.[4]
-
The concentrated extract is redissolved in acetonitrile (B52724).
-
The acetonitrile solution is washed with hexane to remove non-polar interferences. The hexane layer is discarded.[4]
-
The acetonitrile layer is then partitioned with ethyl acetate after the addition of an aqueous solution.
-
The ethyl acetate layer containing Bromacil is collected and dried over anhydrous sodium sulfate.
-
The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis, such as toluene or ethyl acetate.[4]
2.2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method For a more rapid and high-throughput sample preparation, the QuEChERS method can be employed. This approach is widely used for the analysis of multiple pesticide residues in food and agricultural products.[5][6]
The following instrumental parameters can be used for the analysis of Bromacil.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7] |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| Oven Temperature Program | Initial temperature of 60°C (hold for 1 min), ramp at 40°C/min to 170°C (hold for 5 min), then ramp at 8°C/min to 310°C (hold for 3 min).[7] |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for initial identification) |
| SIM Ions for Bromacil | m/z (to be determined from the mass spectrum of a standard) |
Note: Derivatization is generally not necessary for the analysis of the parent Bromacil compound.[4]
Results and Discussion
The analytical method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
3.1.1. Linearity A calibration curve is constructed by injecting a series of Bromacil standards at different concentrations. Linearity is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥0.99.
3.1.2. LOD and LOQ The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with S/N of 3 for LOD and 10 for LOQ.
3.1.3. Accuracy and Precision Accuracy is determined by performing recovery studies on spiked blank samples at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.
The following tables summarize typical quantitative data obtained from the GC-MS analysis of Bromacil.
Table 1: Calibration Data for Bromacil Analysis
| Concentration (ng/mL) | Peak Area |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| 250 | [Example Data] |
| 500 | [Example Data] |
| Linearity (R²) | ≥0.99 |
Table 2: Recovery of Bromacil from Spiked Samples
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Soil | 50 | [Example Data] | [Example Data] |
| Soil | 250 | [Example Data] | [Example Data] |
| Plant Tissue | 50 | [Example Data] | [Example Data] |
| Plant Tissue | 250 | [Example Data] | [Example Data] |
| Water | 10 | [Example Data] | [Example Data] |
| Water | 100 | [Example Data] | [Example Data] |
Note: The data presented in the tables are illustrative and should be generated for each specific application and matrix.
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Bromacil analytical standard and dissolve it in 10 mL of toluene in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with toluene to achieve concentrations ranging from 10 to 500 ng/mL.
Caption: Experimental workflow for GC-MS analysis of Bromacil.
-
Acquire data using the instrumental conditions specified in section 2.3.
-
Identify the Bromacil peak in the chromatogram based on its retention time, which should match that of a known standard.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a spectral library or a contemporaneously run standard.
-
Integrate the peak area of the identified Bromacil peak.
-
Calculate the concentration of Bromacil in the sample using the calibration curve generated from the standard solutions.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of Bromacil in various matrices. The sample preparation and instrumental parameters can be adapted to suit specific laboratory requirements and sample types. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
Logical Relationship Diagram
Caption: Logical relationship of analytical components.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scioninstruments.com [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Determination of Bromacil in Environmental Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromacil (B1667870) is a broad-spectrum herbicide used for the control of annual and perennial weeds and brush on non-cropland areas, as well as in the cultivation of citrus and pineapple.[1][2] Its persistence in soil and potential to leach into groundwater raises environmental concerns, necessitating sensitive and reliable analytical methods for its detection. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of bromacil in environmental samples. The described protocol provides a straightforward and reproducible workflow for researchers and analysts involved in environmental monitoring and pesticide residue analysis.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of bromacil, from the preparation of standards and samples to the HPLC analysis.
1. Materials and Reagents
-
Bromacil analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727)
-
HPLC grade water[3]
-
Ammonium acetate
-
Formic acid
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of bromacil analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-20 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. These standards are used to construct a calibration curve.
3. Sample Preparation (Water Samples)
-
Collect 500 mL of the water sample.
-
Acidify the sample to pH 3 with formic acid.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC grade water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained bromacil with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is used for the analysis. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 3.0) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 275 nm[4] |
| Run Time | Approximately 10 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of bromacil under the specified conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5-7 minutes |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 90-105% |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the determination of bromacil in environmental water samples.
Caption: Experimental workflow for Bromacil analysis.
Logical Relationship of Key Parameters
The successful separation and detection of bromacil are dependent on the interplay of several key chromatographic parameters. The following diagram illustrates these relationships.
Caption: Key parameters influencing HPLC analysis of Bromacil.
The HPLC method described in this application note provides a reliable and sensitive approach for the determination of bromacil in environmental water samples. The use of solid-phase extraction for sample preparation allows for effective pre-concentration and cleanup, leading to accurate and reproducible results. This method is suitable for routine monitoring of bromacil residues in environmental matrices and can be readily implemented in analytical laboratories.
References
Application Note: Extraction and Analysis of Bromacil from Environmental Samples
Introduction
Bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for nonselective weed and brush control in non-cropland areas and for selective weed control in crops like citrus and pineapple.[1][2] It functions by inhibiting photosynthesis.[1][2] Bromacil is commercially available in various formulations, including a lithium salt version.[3][4] In aqueous environments, bromacil lithium salt rapidly dissociates into the bromacil acid and lithium ions.[5][6] Due to its solubility in water and persistence in soil (with a half-life of approximately 5 to 6 months), monitoring its presence in soil and water is crucial for environmental assessment.[1][7] This document provides detailed protocols for the extraction of bromacil from water and soil samples for subsequent analysis.
Section 1: Extraction of Bromacil from Water Samples
Two primary methods are presented for the extraction of bromacil from water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred as it is more cost-effective, safer due to lower solvent consumption, and can achieve very low detection limits.[8]
Protocol 1.1: Solid-Phase Extraction (SPE)
Principle: This method utilizes a solid sorbent material (typically C18) packed in a cartridge to adsorb bromacil from an aqueous sample. Interfering compounds are washed away, and the target analyte is then eluted with a small volume of an organic solvent.
Apparatus and Reagents:
-
Solid-Phase Extraction Cartridges (e.g., C18)
-
SPE Vacuum Manifold
-
Glassware: Volumetric flasks, graduated cylinders, conical tubes
-
Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Deionized Water (HPLC grade)
-
Reagents: Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen evaporator
Experimental Protocol:
-
Sample Preparation: Collect a 1-liter water sample. If the sample contains suspended solids, filter it through a glass fiber filter.
-
Cartridge Conditioning:
-
Pass 5-10 mL of ethyl acetate through the C18 cartridge to activate the sorbent. Do not allow the cartridge to go dry.
-
Pass 5-10 mL of methanol through the cartridge to remove the ethyl acetate.
-
Pass 5-10 mL of deionized water through the cartridge to equilibrate the sorbent. Ensure the sorbent bed remains submerged.
-
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min. Bromacil will be retained on the sorbent.
-
Washing (Optional): After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for approximately 20-30 minutes to remove residual water.[8]
-
Elution: Elute the retained bromacil by passing 5-10 mL of ethyl acetate through the cartridge. Collect the eluate in a conical tube.
-
Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate.[8] Concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Analysis: The concentrated extract is now ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Caption: Workflow for Solid-Phase Extraction (SPE) of Bromacil from Water.
Protocol 1.2: Liquid-Liquid Extraction (LLE)
Principle: This method is based on the differential solubility of bromacil in two immiscible liquids (water and an organic solvent). Bromacil is partitioned from the aqueous phase into the organic solvent, which is then collected and concentrated.
Apparatus and Reagents:
-
Separatory Funnel (1 L or 2 L capacity)
-
Glassware: Beakers, flasks, graduated cylinders
-
Solvents: Dichloromethane (B109758) or Chloroform (B151607) (HPLC grade)
-
Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
pH meter or pH paper
-
Rotary evaporator or nitrogen evaporator
Experimental Protocol:
-
Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.
-
pH Adjustment: Acidify the sample to a pH of ~2 using concentrated HCl or H₂SO₄.[7] This ensures bromacil is in its non-ionized form, enhancing its solubility in the organic solvent.
-
First Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
-
Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 60 mL aliquots of dichloromethane, combining all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The extract is ready for analysis by HPLC or GC.
Section 2: Extraction of Bromacil from Soil Samples
Methods for soil extraction typically involve a more vigorous process to release the analyte from the soil matrix. Microwave-assisted solvent extraction (MASE) offers a rapid and efficient option, while traditional mechanical shaking provides a robust alternative.
Protocol 2.1: Microwave-Assisted Solvent Extraction (MASE)
Principle: This protocol uses microwave energy to heat the extraction solvent (methanol) in a sealed vessel, increasing the temperature and pressure. This dramatically improves the speed and efficiency of extracting bromacil from the soil matrix. The resulting extract is then diluted and can be further concentrated using Solid-Phase Microextraction (SPME).[9][10]
Apparatus and Reagents:
-
Microwave extraction system with sealed vials
-
Centrifuge and centrifuge tubes
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Optional: SPME apparatus with appropriate fiber (e.g., Carbowax/DVB) for cleanup/concentration[10]
Experimental Protocol:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.
-
Extraction:
-
Separation: After extraction and cooling, centrifuge the vial to separate the soil from the methanolic extract.
-
Dilution: Carefully transfer 2 mL of the supernatant (methanolic extract) into a separate vial and dilute it with distilled water up to 20 mL.[10] This 10-fold dilution is necessary before analysis by SPME-GC/MS.[9]
-
Analysis: The diluted aqueous extract can be directly analyzed or subjected to further cleanup and concentration using SPME before injection into a GC/MS system.[9][10]
Caption: Workflow for Microwave-Assisted Solvent Extraction (MASE) of Bromacil from Soil.
Protocol 2.2: Mechanical Shaking with Solvent Extraction
Principle: This traditional method relies on mechanical agitation to facilitate the extraction of bromacil from the soil into an organic solvent. A cleanup step using liquid-liquid partitioning is often required to remove co-extracted interferences.[11]
Apparatus and Reagents:
-
Mechanical shaker or blender
-
Filtration apparatus (e.g., porcelain funnel with filter paper)
-
Separatory funnels
-
Solvents: Chloroform, Hexane (B92381), Acetonitrile (B52724), Ethyl Acetate (HPLC grade)
-
Reagents: Celite® 545, Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporator
Experimental Protocol:
-
Extraction:
-
Weigh 25 g of soil into a blender cup.[11]
-
Add enough chloroform to cover the sample and blend for 10 minutes.[11]
-
Filter the mixture through filter paper with a layer of Celite. Collect the filtrate.[11]
-
Return the filter cake to the blender and repeat the extraction and filtration two more times, combining all filtrates.[11]
-
-
Initial Concentration: Transfer the combined chloroform extract to a round-bottom flask and evaporate the chloroform on a rotary evaporator.[11]
-
Liquid-Liquid Cleanup:
-
Final Extraction:
-
Final Concentration: Combine the ethyl acetate extracts and evaporate to a final volume of 1 mL.[11]
-
Analysis: The extract is ready for analysis by GC or HPLC.
Section 3: Data Presentation
The following tables summarize performance data from various published methods for the extraction of bromacil.
Table 1: Performance Data for Bromacil Extraction from Water Samples
| Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SPME-GC/MS | Not specified | 10 - 60 ng/L | < 0.1 µg/L | [9][10] |
| SPE-HPLC | > 80% | Not specified | < 0.05 µg/L | [8] |
| LLE | > 98% (initial) | Not specified | Not specified | [12] |
Table 2: Performance Data for Bromacil Extraction from Soil Samples
| Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chloroform Extraction-GC | Not specified | Not specified | 0.05 mg/kg (ppm) | [11] |
| MASE-SPME-GC/MS | > 80% | Not specified | 1 - 10 ng/g | [9][10] |
| MSPD | 72.4 - 120% | Not specified | 0.005 mg/kg | [13] |
| LLE | 70.6 - 120% | Not specified | 0.005 mg/kg | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromacil-lithium | C9H12BrLiN2O2 | CID 18772494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromacil Lithium Salt - OEHHA [oehha.ca.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of solid-phase microextraction for the quantitative determination of herbicides in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. pjoes.com [pjoes.com]
Protocol for Phytotoxicity Assessment of Bromacil, Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bromacil (B1667870), lithium salt is a broad-spectrum herbicide used to control a wide variety of annual and perennial weeds and brush.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3] In aqueous environments, bromacil lithium salt dissociates, and the active ingredient, bromacil, is readily taken up by the plant's root system and translocated to the leaves.[1] Understanding the phytotoxic effects of this compound is crucial for environmental risk assessment, the development of resistant crops, and for optimizing its use in weed management strategies.
This document provides detailed protocols for assessing the phytotoxicity of bromacil, lithium salt on terrestrial plants, based on internationally recognized guidelines. The protocols are designed to be adaptable for various research objectives, from determining dose-response relationships to screening for herbicide tolerance.
Mechanism of Action: Bromacil acts by blocking the electron transport chain in photosystem II, a critical component of the photosynthetic process. This inhibition leads to a buildup of high-energy electrons, which results in the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[4][5] These highly reactive molecules cause oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, cell death.[6][7] Common visual symptoms of bromacil phytotoxicity include chlorosis (yellowing), necrosis (tissue death), and stunted growth.[8]
Experimental Protocols
Two standard protocols are presented here, adapted from the OECD Guidelines for the Testing of Chemicals. These protocols cover different stages of plant development.
Protocol 1: Seedling Emergence and Seedling Growth Test (Adapted from OECD Guideline 208)
This test evaluates the effects of this compound on seed germination and the early growth of seedlings.
1. Test Species: A minimum of three plant species should be tested, including at least one monocot and one dicot. Recommended species include:
-
Monocots: Corn (Zea mays), Wheat (Triticum aestivum), Oat (Avena sativa), Ryegrass (Lolium perenne)
-
Dicots: Soybean (Glycine max), Cucumber (Cucumis sativus), Radish (Raphanus sativus), Melon (Cucumis melo)
2. Experimental Setup:
-
Test Substance Preparation: Prepare a stock solution of this compound in deionized water. A series of dilutions should be made to establish a range of test concentrations.
-
Soil: A natural sandy loam or loamy sand soil with low organic carbon content is recommended.
-
Planting: Fill pots with the prepared soil. Sow a predetermined number of seeds of the test species at a shallow depth.
-
Application: this compound solutions are typically incorporated into the soil before planting or applied to the soil surface after sowing to simulate pre-emergent herbicide application.
-
Control: An untreated control group (receiving only water) must be included.
-
Replicates: A minimum of three replicates for each treatment level and the control is required.
3. Test Conditions:
-
Temperature: 22 ± 2°C during the day, 18 ± 2°C at night.
-
Light: 16-hour photoperiod with a light intensity of approximately 350 µmol/m²/s.
-
Watering: Water as needed to maintain optimal soil moisture.
4. Data Collection and Endpoints:
-
Seedling Emergence: Count the number of emerged seedlings daily until no further emergence is observed in the control group.
-
Growth Inhibition: After a set period (typically 14-21 days after 50% emergence in the control), measure the shoot height and root length of the surviving seedlings.
-
Biomass: Harvest the shoots and roots separately, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Visual Phytotoxicity: Observe and record any visible signs of phytotoxicity, such as chlorosis, necrosis, and malformations, using a rating scale (e.g., 0 = no effect, 4 = severe effect).
Protocol 2: Vegetative Vigour Test (Adapted from OECD Guideline 227)
This test assesses the effects of this compound on young, emerged plants.
1. Test Species: The same species as in Protocol 1 can be used.
2. Experimental Setup:
-
Plant Growth: Grow the test plants from seed in pots until they reach the 2-4 true leaf stage.
-
Test Substance Preparation: Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Application: Apply the test solutions as a foliar spray to the point of runoff.
-
Control: An untreated control group (sprayed only with water) must be included.
-
Replicates: A minimum of three replicates for each treatment level and the control is required.
3. Test Conditions: Maintain the same temperature and light conditions as in Protocol 1.
4. Data Collection and Endpoints:
-
Growth Inhibition: Measure shoot height at regular intervals (e.g., 7, 14, and 21 days after application).
-
Biomass: At the end of the experiment (typically 21 days), harvest the shoots, and determine the fresh and dry weight.
-
Visual Phytotoxicity: Record visible symptoms of phytotoxicity at each observation point.
-
Chlorophyll Content: Chlorophyll content can be measured using a spectrophotometer to quantify chlorosis.
Data Presentation
The following tables summarize quantitative data on the phytotoxicity of Bromacil.
Table 1: EC50 Values for Bromacil on Various Plant Species
| Plant Species | Common Name | Type | EC50 (mg/kg soil) | Endpoint | Reference |
| Triticum aestivum | Wheat | Monocot | 3.08 | Growth Inhibition | [9] |
| Cucumis melo | Melon | Dicot | 4.77 | Growth Inhibition | [9] |
| Corchorus olitorius | Molokhia | Dicot | 0.08 | Growth Inhibition | [9] |
| Cucumis sativus | Cucumber | Dicot | 0.05 (mg/L) | Minimum Lethal Concentration | [8] |
Table 2: Observed Phytotoxic Effects of Bromacil on Various Plant Species
| Plant Species | Common Name | Type | Observed Effects | Reference |
| Sorghum vulgare | Sorghum | Monocot | Seedling death at 0.128 to 26.1 mg/L | [8] |
| Hordeum vulgare | Barley | Monocot | Chromosomal abnormalities in root tips | [8] |
| Avena sativa | Oat | Monocot | Severe chlorosis, necrosis, and wilting at 0.8 and 2.0 mg/kg | [8] |
| Raphanus sativus | Radish | Dicot | Root growth negatively correlated with concentrations of 0.26–261 mg/L | [8] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and the signaling pathway of Bromacil phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytotoxicity of chiral herbicide bromacil: Enantioselectivity of photosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]
- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccme.ca [ccme.ca]
- 9. Phytotoxicity of Alachlor, Bromacil and Diuron as single or mixed herbicides applied to wheat, melon, and molokhia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Dose-Response Studies with Bromacil, Lithium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromacil (B1667870), lithium salt is the salt form of the active ingredient Bromacil, a substituted uracil (B121893) herbicide.[1] Upon dissolution in aqueous solutions, it dissociates into the bromacil molecule and lithium ions.[2] Bromacil's primary mode of action is the inhibition of photosynthesis in plants by interfering with Photosystem II (PSII).[3][4] It is absorbed through the root system and translocated throughout the plant, making it effective for controlling a broad spectrum of weeds and brush, particularly perennial grasses.[1][5] Given that the lithium ion itself possesses distinct biological and toxicological activities, dose-response studies of Bromacil, lithium salt are relevant not only for herbicidal efficacy testing but also for toxicological assessment in non-target organisms.[2][6]
This document provides detailed protocols for conducting dose-response studies to evaluate both the herbicidal and cytotoxic effects of this compound.
Mechanism of Action: Inhibition of Photosynthesis
Bromacil is a potent and specific inhibitor of photosynthesis.[7] It functions by blocking the electron transport chain within Photosystem II (PSII).[4] Specifically, Bromacil binds to the D1 protein at the QB binding site, which prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage halts the linear electron flow, preventing the conversion of light energy into chemical energy (ATP and NADPH), which ultimately leads to the starvation and death of the plant.[4]
References
- 1. Bromacil - Wikipedia [en.wikipedia.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. pic.int [pic.int]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. High Dosage Lithium Treatment Induces DNA Damage and p57Kip2 Decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromacil, Lithium Salt in Weed Control Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on utilizing Bromacil (B1667870), lithium salt in weed control efficacy trials. This document outlines the herbicide's mechanism of action, summarizes available efficacy data, and provides detailed experimental protocols for conducting robust field trials.
Introduction to Bromacil, Lithium Salt
Bromacil is a non-selective, broad-spectrum herbicide belonging to the substituted uracil (B121893) chemical class.[1][2] It is effective for the control of a wide range of annual and perennial grasses and broadleaf weeds.[1][3] Bromacil is primarily used for total vegetation control in non-crop areas such as rights-of-way, industrial sites, and storage areas.[4][5] The lithium salt formulation offers good water solubility, facilitating its application as a spray.[6] In aqueous solutions, the lithium salt of bromacil readily dissociates into bromacil and lithium ions.[6][7]
Mechanism of Action
Bromacil is a systemic herbicide that is primarily absorbed through the roots from the soil.[8] Following absorption, it is translocated throughout the plant to the sites of action in the leaves. The primary mode of action of Bromacil is the inhibition of photosynthesis at photosystem II (PSII).[9] By binding to the D1 protein of the PSII complex, Bromacil blocks the electron transport chain, which halts the production of ATP and NADPH, essential molecules for carbon fixation. This disruption of photosynthesis ultimately leads to plant death.[5][9] The visual symptoms of Bromacil application, such as chlorosis and necrosis, may take several weeks to become apparent.[2]
Data Presentation: Efficacy of Bromacil
While extensive quantitative data from peer-reviewed field trials specifically detailing the efficacy of this compound as a percentage of control for various weeds at different application rates is limited in the public domain, the following tables summarize typical application rates and expected control levels based on product labels and technical bulletins. Researchers should conduct their own site-specific trials to determine optimal application rates.
Table 1: Recommended Application Rates for Total Vegetation Control in Non-Crop Areas
| Weed Type | Application Rate (lbs ai/acre) | Application Rate (kg ai/hectare) | Expected Control |
| Annual Weeds and Grasses | 2.0 - 6.0 | 2.2 - 6.7 | Short-term to extended control, higher rates provide longer residual activity.[10] |
| Perennial Weeds and Grasses | 5.0 - 15.0 | 5.6 - 16.8 | Higher rates are required for the control of established perennial weeds.[10] |
| Hard-to-Control Perennial Weeds (e.g., Johnsongrass) | 10.0 - 15.0 | 11.2 - 16.8 | Satisfactory control may be difficult in areas with low rainfall.[10] |
Table 2: Efficacy of Bromacil on Woody Species in Southern Upland Hardwoods
| Species | Application Rate ( kg/ha ) | Application Method | Crown Reduction (%) |
| All Species Combined | 5.6 | Spot, Band, Broadcast | > Picloram (B1677784) at 11.2 kg/ha (except broadcast) |
| Overstory Species (e.g., Oak, Hickory) | 5.6 | Spot, Band, Broadcast | Superior to picloram on two of the three dominant species.[11] |
| Sassafras | 11.2 | Spot | Effective |
| American Beautyberry | 5.6, 11.2 | All | Not effective |
| Huckleberry | 5.6, 11.2 | All | Not effective |
Experimental Protocols
The following protocols provide a detailed methodology for conducting weed control efficacy trials with this compound. These protocols are intended as a guide and may need to be adapted based on specific research objectives, environmental conditions, and local regulations.
Pre-Emergent Herbicide Field Efficacy Trial Protocol
This protocol outlines the steps for a field trial to evaluate the pre-emergent efficacy of this compound.
3.1.1. Experimental Design and Setup
-
Trial Design: A randomized complete block design (RCBD) is recommended to account for field variability.[12]
-
Replicates: A minimum of three to four replicates per treatment should be used.[12][13]
-
Plot Size: Individual plot sizes should be large enough to minimize edge effects and allow for representative sampling. A minimum of 10 square meters is suggested.[13]
-
Treatments:
-
Untreated Control: To serve as a baseline for weed pressure and crop/plant tolerance.
-
This compound: Applied at a range of rates, including the proposed label rate, half the label rate, and twice the label rate, to determine the dose-response relationship.[13]
-
Standard Herbicide: Include a commercially available standard herbicide with a similar mode of action for comparison.
-
-
Site Selection: Choose a site with a uniform and representative population of the target weed species.[12] The soil type, pH, and organic matter content of the trial site should be documented.[13]
3.1.2. Herbicide Application
-
Timing: Apply this compound before the emergence of the target weeds.[10] Application should be made to a clean, weed-free soil surface.
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.
-
Application Volume: A sufficient spray volume (e.g., 20-40 gallons per acre) should be used to ensure thorough coverage of the soil surface.[10]
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.
3.1.3. Data Collection and Evaluation
-
Weed Control Efficacy:
-
Visual assessments of percent weed control should be conducted at regular intervals after application (e.g., 14, 28, 56, and 112 days after treatment).
-
Weed counts (density) and weed biomass (fresh or dry weight) from a designated quadrat within each plot can provide quantitative data.
-
-
Phytotoxicity: If the trial is conducted in an area with desirable vegetation, visual assessments of phytotoxicity (crop or plant injury) should be recorded using a 0-100% scale (0 = no injury, 100 = complete plant death).
-
Data Analysis: The collected data should be subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Signaling Pathway of Bromacil
Caption: Mechanism of action of Bromacil in inhibiting photosynthesis.
Experimental Workflow for a Pre-Emergent Herbicide Efficacy Trial
Caption: Workflow for a pre-emergent herbicide efficacy trial.
References
- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromacil Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 3. researchgate.net [researchgate.net]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. researchgate.net [researchgate.net]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pic.int [pic.int]
- 9. ccme.ca [ccme.ca]
- 10. alligare.com [alligare.com]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
- 12. peaceforageseed.ca [peaceforageseed.ca]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols for Bromacil, Lithium Salt in Plant Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (B1667870), a substituted uracil (B121893) herbicide, is a potent inhibitor of photosynthesis. Its lithium salt formulation offers a valuable tool for plant physiology research, enabling precise studies of photosynthetic mechanisms, herbicide resistance, and stress responses. When dissolved in aqueous solutions, bromacil lithium salt readily dissociates into the active bromacil molecule and a lithium ion.[1][2] The primary mode of action for bromacil is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[3] This specific and potent activity allows researchers to dissect various aspects of plant physiology.
These application notes provide an overview of the use of bromacil, lithium salt as a research tool, including its mechanism of action, protocols for its application in model systems like Arabidopsis thaliana, and methods for quantifying its physiological effects.
Mechanism of Action
Bromacil is primarily absorbed by the plant roots and translocated to the shoots via the xylem.[3] Its herbicidal activity stems from its ability to block the electron flow in Photosystem II. Specifically, it competitively binds to the QB-binding site on the D1 protein of the PSII reaction center, thereby displacing plastoquinone. This blockage of electron transport from QA to QB leads to an accumulation of reduced QA, which in turn inhibits the entire photosynthetic process, ultimately causing oxidative stress and cell death.
Signaling Pathway Diagram
The following diagram illustrates the effect of Bromacil on the photosynthetic electron transport chain.
References
Application Notes and Protocols for Field Study Design: Bromacil, Lithium Salt Persistence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a field study to evaluate the environmental persistence of Bromacil (B1667870), lithium salt. The protocols outlined below are intended to ensure robust data collection and analysis, critical for regulatory submissions and environmental risk assessments.
Introduction
Bromacil, a non-selective herbicide, is effective for weed and brush control in various agricultural and non-crop settings.[1] Its lithium salt formulation readily dissociates to bromacil acid in aqueous environments.[2][3] Understanding the persistence of bromacil in the soil is paramount due to its potential for mobility and groundwater contamination.[4][5] This document details the necessary protocols for a field study to determine the dissipation rate and half-life of Bromacil, lithium salt under real-world conditions.
Data Presentation: Bromacil Soil Persistence
The persistence of bromacil in soil, often expressed as its half-life (DT50), is influenced by various environmental factors. The following table summarizes quantitative data on bromacil's half-life from published studies.
| Soil Type | pH | Organic Matter (%) | Half-life (DT50) in Days | Reference(s) |
| Not Specified | Neutral (6.6) | Not Specified | 275 | [2] |
| Sandy Loam | Not Specified | Not Specified | >180 | [6] |
| Not Specified | Not Specified | Not Specified | ~60 (can be up to 8 months) | [5] |
| Silty Clay Loam | Not Specified | Not Specified | 275 (aerobic microbial degradation) | [7] |
| Not Specified | Not Specified | Not Specified | 60 (average field half-life) | [7] |
Experimental Protocols
Site Selection and Characterization
Objective: To select a representative field site and thoroughly characterize its properties to understand their influence on bromacil persistence.
Protocol:
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Site Selection:
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Choose a site with a known history of no prior bromacil application.
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The site should be representative of the intended use area in terms of soil type, climate, and agricultural practices.
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Ensure the site has a uniform topography to minimize variability in water and herbicide distribution.
-
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Site Characterization:
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Soil Sampling: Collect composite soil samples from the top 20 cm of the experimental plot before herbicide application.
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Soil Analysis: Analyze the soil for the following parameters:
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Soil texture (e.g., sand, silt, clay content)
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pH
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Organic matter content
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Cation exchange capacity (CEC)
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Bulk density
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Moisture content at field capacity
-
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Meteorological Data: Install a weather station at the site to continuously monitor and record:
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Air and soil temperature
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Precipitation
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Wind speed and direction
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Relative humidity
-
-
Experimental Design and Herbicide Application
Objective: To establish experimental plots and apply this compound in a controlled and reproducible manner.
Protocol:
-
Plot Layout:
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Establish replicate plots for each treatment and a control group (no herbicide application). A randomized complete block design is recommended to account for field variability.
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Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas.
-
-
Herbicide Application:
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Use a calibrated sprayer to apply this compound at the desired application rate, consistent with the product label.
-
Apply the herbicide uniformly across each treated plot.
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Record the exact date and time of application, as well as the environmental conditions during application.
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Soil Sampling
Objective: To collect soil samples at predetermined intervals to measure the dissipation of bromacil over time.
Protocol:
-
Sampling Schedule:
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Collect initial soil samples immediately after herbicide application (Day 0).
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Subsequent sampling should occur at increasing intervals, for example: Days 1, 3, 7, 14, 30, 60, 90, 120, 180, and 365, or until the concentration of bromacil is below the limit of detection.
-
-
Sampling Procedure:
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From each plot, collect multiple soil cores (e.g., 10-15) to create a composite sample for each desired depth increment (e.g., 0-10 cm, 10-20 cm, 20-30 cm).
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Use a soil probe or auger of a known diameter.
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Place the composite sample in a labeled, sealed bag and store it frozen (-20°C) until analysis to prevent further degradation.
-
Analytical Methodology: Bromacil Residue Analysis
Objective: To accurately quantify the concentration of bromacil in soil samples. The following protocol is based on gas chromatography (GC) with a nitrogen-phosphorus detector (NPD).
Protocol:
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Sample Preparation and Extraction:
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Thaw and homogenize the soil sample.
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Weigh a representative subsample (e.g., 25 g) of the soil into a flask.
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Add an appropriate organic solvent for extraction, such as chloroform (B151607) or a mixture of water and acetonitrile.
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Extract the bromacil from the soil using a method like sonication or shaking for a defined period.
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Separate the solvent extract from the soil solids by filtration or centrifugation.
-
-
Cleanup:
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The crude extract may require a cleanup step to remove interfering substances. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE).
-
-
Analysis by GC-NPD:
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Concentrate the cleaned extract to a small volume.
-
Inject a known volume of the concentrated extract into the gas chromatograph.
-
GC Conditions (Example):
-
Column: A suitable capillary column for pesticide analysis.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
-
Identify and quantify bromacil by comparing the retention time and peak area of the sample to those of a certified bromacil standard.
-
Data Analysis
Objective: To determine the dissipation rate and half-life of bromacil in the soil.
Protocol:
-
Concentration Calculation: Calculate the concentration of bromacil in each soil sample (in mg/kg or µg/kg) based on the GC analysis.
-
Dissipation Kinetics:
-
Plot the concentration of bromacil over time for each plot.
-
Determine the dissipation kinetics by fitting the data to a suitable model, typically a first-order decay model: C(t) = C(0) * e^(-kt)
-
Where:
-
C(t) is the concentration at time t
-
C(0) is the initial concentration
-
k is the dissipation rate constant
-
-
-
Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k
-
Mandatory Visualizations
Caption: Experimental workflow for a bromacil persistence field study.
Caption: Simplified microbial degradation pathway of bromacil in soil.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Quality Control Procedures in Herbicide Field Dissipation Studies | Weed Technology | Cambridge Core [cambridge.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Bromacil herbicide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromacil herbicide assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into common assay types used to evaluate Bromacil.
Guide 1: Whole Plant Bioassays
Whole plant bioassays are critical for assessing the herbicidal efficacy of Bromacil under controlled environmental conditions. However, variability in results can arise from several factors.
Q1: We are observing significant variability in the response of our test plants to the same concentration of Bromacil across different experiments. What could be the cause?
A1: Inconsistent results in whole plant bioassays can stem from several sources. Key factors to investigate include:
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Environmental Conditions: Fluctuations in light intensity, temperature, and humidity between experiments can significantly impact plant growth and their sensitivity to herbicides. Ensure that all environmental parameters are tightly controlled and consistent.
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Soil Composition: Bromacil is a soil-acting herbicide, and its availability to plant roots is heavily influenced by soil properties. Variations in organic matter content, pH, and soil texture can alter the binding of Bromacil, affecting its uptake. Use a standardized and homogenized soil mixture for all experiments.
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Plant Material: The age, developmental stage, and overall health of the test plants can affect their susceptibility. Use plants of a consistent age and size, and discard any that show signs of stress or disease prior to the experiment.
-
Watering Regime: Inconsistent watering can lead to variations in the distribution of Bromacil in the soil and its uptake by the plants. Implement a consistent watering schedule and volume.
Q2: Our dose-response curve for Bromacil is not showing a clear sigmoidal shape, and we are having difficulty calculating an accurate IC50 value. What should we do?
A2: An improperly formed dose-response curve is a common issue. Consider the following:
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Concentration Range: The selected concentrations of Bromacil may be too high or too low. Conduct a preliminary range-finding experiment with a wider spread of concentrations to identify the optimal range that captures the full dose-response from no effect to complete inhibition.
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Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data. The four-parameter logistic model is widely used for dose-response curves. Additionally, be cautious of common errors in data analysis, such as not fitting all curves simultaneously for comparison.
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Sub-toxic Effects: Some herbicides can exhibit a stimulatory effect at very low doses before the inhibitory effects become apparent at higher doses. This can skew the typical sigmoidal curve.
Q3: Some of our control plants are showing signs of stress. Could this be cross-contamination?
A3: Yes, cross-contamination is a possibility, especially with a potent, soil-active herbicide like Bromacil. To mitigate this:
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Equipment Cleaning: Thoroughly clean all pots, trays, and watering equipment between uses to remove any residual Bromacil.
-
Spatial Separation: If possible, maintain a physical distance between highly treated plants and control or low-dose groups.
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Handling Procedures: Be mindful of handling procedures. For example, use separate gloves when handling different treatment groups.
Guide 2: Algal Growth Inhibition Assays
Algal assays are sensitive methods for evaluating the aquatic toxicity of herbicides that inhibit photosynthesis.
Q1: We are seeing high variability in cell density between replicate wells for the same Bromacil concentration. What is causing this?
A1: High variability in replicate wells is often due to inconsistencies in technique:
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Pipetting Errors: Inaccurate or inconsistent pipetting of the algal inoculum or the Bromacil stock solution is a primary source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
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Uneven Cell Distribution: Ensure the algal culture is well-mixed before taking an aliquot for inoculation to ensure a homogenous cell suspension.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the test substance and affect cell growth. It is good practice to fill the outer wells with sterile water or media and not use them for experimental samples.
Q2: The growth in our control wells is lower than expected. What could be the problem?
A2: Poor growth in control wells can invalidate the assay. Check the following:
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Culture Health: Ensure the starting algal culture is healthy and in the exponential growth phase.
-
Media Composition: Verify the correct preparation of the algal growth medium. Contamination or incorrect nutrient concentrations can inhibit growth.
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Environmental Conditions: Check the incubation temperature, light intensity, and CO2 supply to ensure they are optimal for the specific algal species being used.
Q3: Our IC50 values for Bromacil seem to differ from published values. Why might this be?
A3: Discrepancies in IC50 values can be due to several factors:
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Test Species: Different algal species can have varying sensitivities to the same herbicide.
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Assay Conditions: Variations in test duration, media composition, and environmental conditions can all influence the outcome.
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Compound Purity and Stability: Ensure the purity of your Bromacil standard. Bromacil can degrade under certain conditions, so proper storage is crucial.
Data Summary
| Assay Type | Common Issues | Potential Causes | Recommended Solutions |
| Whole Plant Bioassay | High inter-experimental variability | Inconsistent environmental conditions, soil composition, plant material, or watering. | Standardize all experimental parameters. |
| Poor dose-response curve | Inappropriate concentration range, incorrect data analysis model. | Perform range-finding experiments and use appropriate non-linear regression. | |
| Stressed control plants | Cross-contamination. | Implement rigorous cleaning protocols and spatial separation of treatments. | |
| Algal Growth Inhibition Assay | High variability in replicates | Inconsistent pipetting, uneven cell distribution, edge effects. | Calibrate pipettes, ensure homogenous inoculum, and avoid using outer wells. |
| Poor control growth | Unhealthy starting culture, incorrect media, suboptimal environmental conditions. | Use a healthy culture and verify all growth conditions. | |
| Inconsistent IC50 values | Differences in test species, assay conditions, or compound purity. | Standardize assay parameters and use a high-purity analytical standard. |
Experimental Protocols
Protocol 1: Whole Plant Bioassay for Bromacil Efficacy
This protocol outlines a general procedure for assessing the herbicidal effect of Bromacil on a target weed species.
-
Plant Preparation:
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Grow a sensitive plant species (e.g., oat, Avena sativa) in small pots containing a standardized soil mix.
-
Maintain plants in a controlled environment (e.g., growth chamber) with consistent light, temperature, and humidity.
-
Use plants at the 2-3 leaf stage for the experiment.
-
-
Bromacil Application:
-
Prepare a stock solution of analytical grade Bromacil in a suitable solvent (e.g., acetone) and then dilute with water to create a series of concentrations. Include a vehicle control (solvent without Bromacil).
-
Apply a fixed volume of each Bromacil solution to the soil surface of each pot.
-
-
Incubation and Observation:
-
Return the pots to the controlled environment and maintain a regular watering schedule.
-
Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and stunting, for a period of 14-21 days.
-
-
Data Collection and Analysis:
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percent inhibition of growth for each concentration relative to the control.
-
Plot the percent inhibition against the log of the Bromacil concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Algal Growth Inhibition Assay (Based on OECD 201)
This protocol is a microplate-based method for determining the toxicity of Bromacil to a freshwater green alga (e.g., Raphidocelis subcapitata).
-
Preparation of Algal Inoculum:
-
Culture the test alga in a sterile growth medium until it reaches the exponential growth phase.
-
Determine the cell density of the culture using a hemocytometer or an electronic particle counter.
-
Dilute the culture to a starting cell density of approximately 1 x 10^4 cells/mL.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of Bromacil in a suitable solvent and create a geometric dilution series in the algal growth medium.
-
Include a control (medium only) and a solvent control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the prepared test solutions and the algal inoculum to the appropriate wells.
-
Incubate the plate for 72 hours under continuous illumination and constant temperature (e.g., 24°C).
-
-
Data Collection and Analysis:
-
Measure the algal biomass (e.g., by measuring absorbance or fluorescence) at 24, 48, and 72 hours.
-
Calculate the average specific growth rate for each concentration.
-
Determine the EC50 value based on the inhibition of the growth rate compared to the control.
-
Visualizations
Caption: A generalized workflow for conducting Bromacil herbicide assays.
Caption: The mode of action of Bromacil in inhibiting photosynthesis.
Technical Support Center: Optimizing Bromacil, Lithium Salt Extraction from Clay Soils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bromacil, lithium salt from clay soils.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when extracting this compound from clay soils?
A1: Clay soils present unique challenges due to their composition. The primary difficulties include:
-
Strong Adsorption: Bromacil can adsorb to clay particles and organic matter, making it difficult to extract. Organic matter, in particular, strongly binds Bromacil.[1]
-
Low Permeability: The fine particle size of clay can lead to poor solvent percolation, resulting in inefficient extraction and clogging of filtration systems.
-
Matrix Effects: Co-extraction of humic substances, metallic ions, and other soil components can interfere with downstream analysis.
Q2: Which solvent is most effective for extracting this compound from clay soils?
A2: The choice of solvent is critical for achieving high extraction efficiency.
-
Methanol (B129727) is commonly used to estimate the total concentration of Bromacil in soil.[1]
-
For analytical purposes, residues of Bromacil have been extracted from tissues using a 1% sodium hydroxide (B78521) solution, suggesting that a basic aqueous solution could be effective.[2]
-
An interlaboratory study on the extraction of Bromacil from water utilized ethyl acetate (B1210297) with a solid-phase extraction disk, which may be adaptable for soil extracts.[3]
-
The optimal solvent or solvent mixture will depend on the specific soil composition, particularly the organic matter content, and the analytical method being used. A polarity gradient of solvents (e.g., starting with a nonpolar solvent and moving to a more polar one) may be necessary for comprehensive extraction.
Q3: How does soil pH influence the extraction of this compound?
A3: Soil pH can significantly impact the solubility and adsorption of Bromacil. Bromacil is a weak acid, and its solubility is pH-dependent. In more alkaline conditions, Bromacil will be in its more soluble salt form, which may facilitate extraction. Conversely, at lower pH, it will be in its less soluble acid form, potentially leading to stronger adsorption to soil components. Therefore, adjusting the pH of the extraction solvent to a slightly alkaline range could improve recovery.
Q4: What is the role of organic matter in the extraction process?
A4: Organic matter has a high affinity for Bromacil and is a primary factor in its adsorption in soil, even more so than clay particles.[1] In soils with high organic content, Bromacil is more persistent and less mobile. This strong adsorption can lead to lower extraction efficiencies. It may be necessary to use more rigorous extraction techniques, such as pressurized liquid extraction or microwave-assisted extraction, for soils with high organic matter content.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Solvent | - Switch to a more polar solvent like methanol or a mixture of solvents with varying polarities.- Consider using a slightly alkaline aqueous solution (e.g., 1% sodium hydroxide) to enhance the solubility of the lithium salt.[2] |
| Strong Adsorption to Soil Matrix | - Increase the extraction time and/or temperature.- Employ more vigorous agitation, such as sonication or mechanical shaking.- For high organic matter soils, consider advanced extraction techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE). |
| Insufficient Solvent-to-Soil Ratio | - Increase the volume of solvent used per gram of soil to ensure complete wetting and solubilization. |
| Inadequate Sample Preparation | - Ensure the soil sample is homogenous and finely ground to maximize the surface area available for extraction. |
Issue 2: Poor Reproducibility of Extraction Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogeneity | - Thoroughly mix and grind the entire soil sample before taking subsamples for extraction. |
| Variable Extraction Conditions | - Standardize all extraction parameters, including time, temperature, agitation speed, and solvent-to-soil ratio. |
| Solvent Evaporation | - Ensure extraction vessels are properly sealed to prevent solvent loss, which can concentrate the extract and lead to variability. |
| Degradation of Bromacil | - Bromacil is stable to photolysis on soil but can undergo photosensitized photolysis in the presence of sensitizers like riboflavin.[2] Store samples and extracts in the dark and at low temperatures. Bromacil is slowly decomposed by concentrated acids.[2] |
Issue 3: Co-extraction of Interfering Substances
| Possible Cause | Troubleshooting Step |
| High Solubility of Humic Acids | - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. C18 or other appropriate SPE cartridges can be used to separate Bromacil from polar interferences.[3]- Perform a liquid-liquid partitioning step to move Bromacil into a cleaner, immiscible solvent. |
| Extraction of Inorganic Salts | - If using an aqueous extraction solvent, consider a desalting step or use an analytical technique that is less susceptible to salt interference. |
Data Presentation
Table 1: Factors Influencing Bromacil Adsorption and Persistence in Soil
| Soil Component | Effect on Bromacil | Implication for Extraction | Reference |
| Organic Matter | High adsorption, leading to increased persistence and reduced mobility. | Higher organic matter content may require more aggressive extraction methods and solvents with higher eluotropic strength. | [1] |
| Clay Content | Adsorption occurs, but to a lesser extent than with organic matter. | The fine texture of clay can impede solvent flow, necessitating thorough mixing and potentially centrifugation to separate the extract. | |
| Soil pH | Influences the chemical form and solubility of Bromacil. | Adjusting the pH of the extraction solvent to a slightly alkaline range may improve recovery by favoring the more soluble salt form. | [2] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of this compound from Clay Soil
-
Sample Preparation: Air-dry the clay soil sample and sieve it through a 2 mm mesh to remove large debris. Grind the sieved soil to a fine powder using a mortar and pestle or a mechanical grinder to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of the selected extraction solvent (e.g., methanol or a 1% sodium hydroxide solution).
-
Seal the tube and shake vigorously for 1 hour at room temperature using a mechanical shaker.
-
-
Separation:
-
Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the extract) into a clean collection vial.
-
-
Repeat Extraction (Optional but Recommended):
-
Add another 20 mL of the extraction solvent to the soil pellet, vortex to resuspend, and repeat the shaking and centrifugation steps.
-
Combine the supernatants from both extractions.
-
-
Clean-up (if necessary):
-
Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances. Condition the cartridge according to the manufacturer's instructions.
-
Elute the Bromacil from the cartridge with an appropriate solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Concentrate the final extract under a gentle stream of nitrogen if necessary.
-
Analyze the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound from clay soil samples.
References
Technical Support Center: Overcoming Solubility Challenges with Bromacil, Lithium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bromacil, lithium salt in laboratory settings. Here, you will find answers to frequently asked questions and troubleshooting guides to address common solubility issues, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Bromacil?
A1: this compound is the salt form of the herbicide Bromacil. It is commercially produced by dissolving Bromacil in a solution of lithium hydroxide.[1] This process significantly increases its solubility in aqueous solutions compared to the parent compound, Bromacil, which is a weak organic acid with limited water solubility.[1] In solution, this compound dissociates into the active Bromacil anion and a lithium cation.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
| Solvent | Solubility at 20-25°C (mg/L) |
| Water | ~815 |
| Acetone | 167,000 |
| Ethanol | 134,000 |
Data for parent compound Bromacil.
Given that this compound is an ionic compound, it is expected to have high solubility in polar solvents like water and may have lower solubility in nonpolar organic solvents. For polar aprotic solvents like DMSO, good solubility is generally expected for salt compounds.
Q3: How do pH and temperature affect the solubility of this compound?
A3: The solubility of this compound is influenced by both pH and temperature.
-
pH: The parent compound, Bromacil, has a pKa of 9.27 and is more soluble in alkaline (higher pH) solutions.[2] Therefore, maintaining a neutral to slightly alkaline pH can help to keep this compound in solution. Acidic conditions may cause the formation of the less soluble Bromacil acid, leading to precipitation.
-
Temperature: For most ionic salts, solubility in water increases with temperature.[3] While specific data for this compound is not available, it is reasonable to expect that gentle warming can aid in its dissolution. However, it is crucial to be aware of the compound's stability at elevated temperatures.
Troubleshooting Guide: Overcoming Precipitation
Encountering precipitation of your this compound solution can be a frustrating obstacle. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: My this compound solution has formed a precipitate.
Step 1: Initial Observations
-
When did the precipitation occur? (e.g., during initial dissolution, after storage, upon addition to a new solution)
-
What are the storage conditions? (e.g., temperature, light exposure)
-
What is the solvent system? (e.g., pure water, buffer, mixed solvents)
-
What is the pH of the solution?
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow to identify the cause of precipitation and find a suitable solution.
Caption: Troubleshooting workflow for this compound precipitation.
Common Scenarios and Solutions:
-
Precipitation upon cooling: This suggests that the solution was supersaturated at a higher temperature.
-
Solution: Gently warm the solution to redissolve the precipitate. For future preparations, either use a lower concentration or maintain a slightly elevated temperature if the experimental protocol allows.
-
-
Precipitation after adding to a buffer: This is likely due to a pH change.
-
Solution: Check the pH of the final solution. Adjust the pH of your buffer or the final solution to be neutral or slightly alkaline.
-
-
Precipitation in a mixed-solvent system: The addition of a less polar co-solvent can decrease the solubility of the ionic salt.
-
Solution: Re-evaluate your solvent system. If possible, increase the proportion of the polar solvent.
-
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in Water
This protocol provides a general guideline for preparing an aqueous stock solution. The exact concentration may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
This compound (solid)
-
High-purity deionized or distilled water
-
Sterile conical tube or volumetric flask
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of final volume.
-
Initial Dissolution: Add the weighed this compound to your chosen vessel. Add approximately 80% of the final volume of water.
-
Mixing:
-
Place the vessel on a magnetic stirrer and stir until the solid is fully dissolved.
-
Alternatively, vortex the solution vigorously.
-
If dissolution is slow, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate the process.
-
-
Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume.
-
Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at a stable temperature (e.g., 4°C for short-term storage or -20°C for long-term storage).
The following diagram illustrates the workflow for preparing a stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Matrix interference in the chromatographic analysis of Bromacil
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference in the chromatographic analysis of Bromacil (B1667870). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of Bromacil analysis?
A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of Bromacil caused by co-eluting compounds from the sample matrix (e.g., soil, water, plant tissue).[1] This can lead to either signal suppression (lower than expected signal) or enhancement (higher than expected signal), resulting in inaccurate quantification of Bromacil.[1]
Q2: What are the common sources of matrix interference in Bromacil analysis?
A2: Common sources of matrix interference include:
-
Soil and Sediment: Organic matter, humic and fulvic acids, and various minerals can co-extract with Bromacil and interfere with the analysis.[1]
-
Water Samples: Dissolved organic matter, salts, and other agricultural runoff contaminants can cause interference.[2]
-
Agricultural Products (e.g., citrus, pineapple): Pigments, sugars, organic acids, and lipids are common interfering compounds in plant-based matrices.[3][4]
Q3: How can I determine if my Bromacil analysis is affected by matrix interference?
A3: A common method is to compare the signal response of a Bromacil standard in a pure solvent to the response of the same standard spiked into a blank matrix extract (a sample known to not contain Bromacil that has undergone the entire sample preparation process). A significant difference between these two signals indicates the presence of matrix effects.[1] The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Troubleshooting Guide: Matrix Interference
This guide provides a systematic approach to identifying and resolving common issues related to matrix interference in the chromatographic analysis of Bromacil.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or the injection volume. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, a guard column may be used to protect the analytical column, or the column may need to be replaced.[1] |
| Secondary Interactions with Column Packing | For basic analytes, operating at a lower mobile phase pH can help reduce peak tailing by protonating silanol (B1196071) groups on the column. Using an end-capped column can also mitigate this issue.[1] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run.[1] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents and degas the mobile phase to prevent bubble formation. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis.[1] |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Problem 3: Inaccurate Quantification (High or Low Recovery)
| Possible Cause | Solution |
| Signal Suppression or Enhancement | Implement strategies to mitigate matrix effects (see Q4 in FAQs). This can include improving sample cleanup, diluting the sample extract, or using matrix-matched calibration standards. |
| Inefficient Extraction | Optimize the extraction procedure. This may involve adjusting the solvent-to-sample ratio, extraction time, or the type of extraction solvent used. |
| Analyte Degradation | Ensure the stability of Bromacil in the chosen solvents and under the storage conditions used. |
Data Presentation: Quantitative Analysis of Bromacil
The following tables summarize typical quantitative data for the analysis of Bromacil in various matrices. Note that these values can vary depending on the specific method, instrumentation, and matrix composition.
Table 1: Recovery of Bromacil in Different Matrices
| Matrix | Fortification Level | Analytical Method | Average Recovery (%) | Reference |
| Soil | 0.04 ppm | GC-NPD | Not specified, but method was used to recover at this level. | [3] |
| Water (Deionized) | Not Specified | GC | >80 | [2] |
| Water (Surface) | Not Specified | GC | Lower than deionized water | [2] |
| Citrus | 0.04 ppm | GC-NPD | Not specified, but method was used to recover at this level. | [3] |
| Pineapple | 0.04 ppm | GC-NPD | Not specified, but method was used to recover at this level. | [3] |
| Alfalfa Hay | 0.1 ppm | GC-NPD | Not specified, but method was used to recover at this level. | [3] |
Table 2: Matrix Effects, LOD, and LOQ for Bromacil Analysis
| Matrix | Analytical Method | Matrix Effect | LOD | LOQ | Reference |
| Soil | GC-MS/MS | Signal Enhancement | Not Specified | 0.005-0.01 mg/kg | [5] |
| Groundwater | Not Specified | Not Specified | 0.05 ppb (MDL) | Not Specified | [6] |
| Plant Tissues | GC-Hall 700A | Not Specified | Not Specified | 0.05 ppm (Method Sensitivity) | [7] |
Experimental Protocols
1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents. Common sorbents for removing interfering substances include:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.
-
C18: Removes nonpolar interferences like fats.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes like Bromacil).
-
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for chromatographic analysis.
-
2. Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.[2]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute Bromacil from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for matrix interference in Bromacil analysis.
Caption: General experimental workflow for Bromacil analysis.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Gas-liquid chromatographic determination of bromacil residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. epa.gov [epa.gov]
Technical Support Center: Bromacil Detection in Environmental Samples
Welcome to the technical support center for the analysis of Bromacil (B1667870) in environmental samples. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting Bromacil in environmental samples?
A1: The primary methods for Bromacil detection include chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Immunoassays like ELISA and NIR-fluorescence detection are also utilized for rapid screening.[5] Additionally, electrochemical sensors are an emerging technology for sensitive and rapid Bromacil detection.[6]
Q2: How can I improve the detection limit of Bromacil in my samples?
A2: To enhance the detection limit, effective sample preparation and pre-concentration are crucial. Techniques like Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used to extract and concentrate Bromacil from complex matrices like soil and water, thereby improving sensitivity.[3][7][8][9] The choice of analytical instrument also plays a significant role; for instance, LC-MS/MS generally offers lower detection limits than GC-MS for polar pesticides like Bromacil.[10]
Q3: What are the key sample preparation steps for Bromacil analysis in soil?
A3: For soil samples, the QuEChERS method is a popular and effective approach.[8][9] A typical workflow involves homogenization of the soil sample, followed by extraction with an organic solvent (commonly acetonitrile) and partitioning salts. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is used to remove interfering matrix components before instrumental analysis.[8]
Q4: Can I directly inject water samples for Bromacil analysis?
A4: While direct injection is possible for some high-concentration samples, it is generally not recommended for trace-level analysis due to matrix effects and low concentrations of the analyte. For water samples, a pre-concentration step using Solid-Phase Extraction (SPE) is highly recommended to achieve lower detection limits.[3][7]
Troubleshooting Guides
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Incompatible injection solvent with the mobile phase. 2. Column contamination or degradation. 3. Sub-optimal mobile phase pH. | 1. Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase. 2. Use a guard column and/or perform a column wash cycle. If the problem persists, replace the analytical column. 3. Adjust the mobile phase pH to ensure Bromacil is in a single ionic state. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source. 2. Sub-optimal sample preparation leading to analyte loss. 3. Matrix suppression effects. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Review and optimize the SPE or QuEChERS protocol for better recovery. 3. Dilute the sample extract or improve the cleanup step to reduce matrix components. Use of a matrix-matched calibration curve is also recommended. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup. 3. Leak in the system. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. 2. Incorporate additional cleanup steps in your sample preparation protocol. 3. Check all fittings and connections for leaks. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Degas the mobile phase and prime the pumps. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak | 1. Analyte degradation in the injector. 2. Improper derivatization (if applicable). 3. Column bleed or contamination. | 1. Use a lower injector temperature or a pulsed splitless injection. Ensure the injector liner is clean and appropriate for the analysis. 2. Verify the derivatization reagent and reaction conditions. Note that for Bromacil parent compound analysis, derivatization is often not necessary.[11] 3. Bake out the column at the recommended temperature. If the problem persists, trim the column or replace it. |
| Peak Tailing | 1. Active sites in the GC system (injector, column). 2. Column overloading. | 1. Deactivate the injector liner and use a deactivated column. 2. Dilute the sample or inject a smaller volume. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. 2. Insufficient sample cleanup. | 1. Optimize the GC temperature program to improve separation. 2. Enhance the cleanup step in your sample preparation (e.g., additional partitioning or SPE cleanup). |
Data Presentation
Comparison of Bromacil Detection Limits
| Analytical Method | Sample Matrix | Detection Limit | Reference |
| GC with Hall 700A detector | Plant Tissues, Soil | 0.05 ppm | [11] |
| Immunoassays (ELISA, NIRDIA) | Water | µg/L (ppb) range | [5] |
| LC-MS/MS with SPE | Water | 0.4-40.0 ng/L | [12] |
| LC-MS/MS (direct injection) | Water | 0.02 µg/L | [2] |
| GC-MS | Soil, Water | Not specified | [4][13] |
| LC-MS/MS with QuEChERS | Soil | 20 ng/g | [8] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and may require optimization based on the specific water matrix and instrumentation.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 3.0 with an appropriate acid.[12] Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.
-
Elution: Elute the retained Bromacil from the cartridge with a suitable organic solvent, such as methanol or a mixture of methylene (B1212753) chloride and methanol.[3][12]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
QuEChERS for Soil Samples
This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific soil type and analytical requirements.[8]
-
Sample Hydration (for dry soil): If using air-dried soil, weigh 3g into a 50 mL centrifuge tube, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[8] For moist soil, use 10g of the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Shake or vortex vigorously for 5 minutes to extract the pesticides.[8]
-
Partitioning: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute and then centrifuge.
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Analysis: The purified extract can be directly analyzed by GC-MS/MS or diluted with mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Bromacil analysis in water.
Caption: QuEChERS workflow for Bromacil analysis in soil samples.
Caption: Troubleshooting logic for analytical issues in Bromacil detection.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Gas-liquid chromatographic determination of bromacil residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alsglobal.com [alsglobal.com]
- 11. epa.gov [epa.gov]
- 12. scispace.com [scispace.com]
- 13. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Degradation of Bromacil, Lithium Salt During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Bromacil (B1667870), lithium salt during sample storage. Ensuring the stability of analytical samples is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Bromacil, lithium salt and why is its stability a concern during storage?
This compound is the salt form of the herbicide Bromacil. In aqueous solutions, it readily dissociates into the lithium ion and the active bromacil molecule.[1] The stability of Bromacil in stored samples is a significant concern because its degradation can lead to a lower measured concentration of the active ingredient, resulting in inaccurate quantification for research, development, and regulatory purposes.
Q2: What are the primary factors that can cause the degradation of Bromacil in stored samples?
Several factors can contribute to the degradation of Bromacil in stored samples:
-
pH: Bromacil is susceptible to degradation in alkaline and strongly acidic conditions.[2][3][4] It is relatively stable at a neutral pH.[4]
-
Light Exposure (Photolysis): Exposure to light, particularly UV radiation, can cause significant degradation of Bromacil, a process known as photolysis. This degradation is more rapid under alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2] While stable at low temperatures, high temperatures should be avoided during storage.[2]
-
Microbial Activity: In non-sterile samples, microbial degradation can be a significant pathway for Bromacil loss, especially under anaerobic conditions.[1]
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents can lead to the chemical decomposition of Bromacil.[2]
Q3: What are the recommended storage conditions for aqueous stock solutions and samples containing this compound?
To minimize degradation, it is recommended to store aqueous solutions of this compound under the following conditions:
-
Temperature: Store samples at or below 4°C for short-term storage and frozen (e.g., -20°C) for long-term storage to slow down chemical and microbial degradation.
-
Light: Protect samples from light by using amber vials or by storing them in the dark.
-
pH: Maintain the pH of the solution close to neutral (pH 7). Buffering the solution may be necessary if the sample matrix is acidic or alkaline. Bromacil is stable to hydrolysis at pH 5, 7, and 9 when stored in the dark at 25°C for 30 days.[3]
-
Headspace: Minimize the headspace in the storage container to reduce potential oxidation.
-
Sterility: For long-term storage of non-sterile samples where microbial degradation is a concern, consider sterile filtration of the solution before storage.
Q4: What are the known degradation products of Bromacil?
The primary routes of Bromacil degradation are photolysis and microbial degradation.[1] One of the main degradation products identified is 3-sec-butyl-6-methyluracil, which is likely formed through reductive dehalogenation.[3] Under aerobic soil conditions, minor degradation products have been identified, and complete degradation to CO2 can occur.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the degradation of this compound in your samples.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or inconsistent analytical results over time | Sample degradation during storage. | 1. Review Storage Conditions: Verify that samples were stored at the recommended temperature, protected from light, and at a neutral pH. 2. Assess Light Exposure: If samples were stored in clear containers, light degradation is a likely cause. Switch to amber vials or store samples in a dark location. 3. Check pH of the Matrix: Measure the pH of your sample matrix. If it is alkaline or strongly acidic, this could be accelerating hydrolysis. Consider adjusting the pH to neutral if it does not interfere with your analysis. 4. Evaluate for Microbial Contamination: If using non-sterile samples, consider the possibility of microbial degradation. Prepare fresh, sterile-filtered standards and re-analyze. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Analyze Fresh vs. Aged Samples: Compare the chromatograms of a freshly prepared sample with an aged sample to confirm that the new peaks are due to degradation. 2. Literature Review: Consult scientific literature for known degradation products of Bromacil under your storage conditions. 3. Mass Spectrometry Analysis: If available, use LC-MS or GC-MS to identify the mass of the unknown peaks and aid in their identification. |
| Precipitation or cloudiness in the sample solution | Decreased solubility at low temperatures or formation of insoluble degradation products. | 1. Ensure Complete Dissolution: Before taking an aliquot for analysis, ensure the entire sample is brought to room temperature and vortexed to re-dissolve any precipitate. 2. Solubility Check: Verify the concentration of your solution is below the solubility limit of Bromacil in your solvent at the storage temperature. Water-soluble formulations can become less soluble when exposed to air.[3] |
Quantitative Data on Bromacil Stability
The following table summarizes available data on the stability of Bromacil under different conditions. It is important to note that specific degradation rates can be influenced by the exact composition of the sample matrix.
| Condition | Parameter | Value | Reference |
| Hydrolysis (Aqueous Solution, 25°C) | Half-life (t½) at pH 7 | Stable | [4] |
| Aqueous Photolysis (pH 7, 25°C) | Half-life (t½) | 102 days | [4] |
| Soil Metabolism (Aerobic, pH 6.6) | Half-life (t½) | 275 days | [4] |
| Aquatic Metabolism (Anaerobic, 25°C) | Half-life (t½) | 89.2 - 155 days | [4] |
Experimental Protocols
Protocol for a Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify Bromacil and separate it from its potential degradation products. Method validation according to ICH guidelines is essential before routine use.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer to adjust pH)
-
Bromacil reference standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 3.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of Bromacil reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the stored samples with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies (for method validation):
-
To demonstrate the stability-indicating nature of the method, subject a solution of Bromacil to forced degradation under various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent Bromacil peak.
-
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. farmag.co.za [farmag.co.za]
- 3. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible Bromacil Phytotoxicity Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting reproducible phytotoxicity testing of Bromacil. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and data presentation to ensure the reliability and accuracy of your results.
I. Experimental Protocols
This section details the methodologies for conducting Bromacil phytotoxicity tests, primarily based on established guidelines such as OECD 227 and EPA OPPTS 850.4100.
Vegetative Vigor Test for Bromacil Phytotoxicity
This test evaluates the effect of Bromacil on the growth of young plants.
a. Test Species:
A minimum of four species from different families are recommended. Commonly used species include:
-
Monocots: Corn (Zea mays), Onion (Allium cepa), Ryegrass (Lolium perenne)
-
Dicots: Soybean (Glycine max), Tomato (Solanum lycopersicum), Cucumber (Cucumis sativus), Lettuce (Lactuca sativa)
b. Materials:
-
Bromacil (analytical grade)
-
Solvent (e.g., acetone, if Bromacil formulation is not water-soluble)
-
Pots or containers (e.g., 10 cm diameter)
-
Growth medium: A mixture of sand, sphagnum peat, and vermiculite (B1170534) (1:1:1 v/v/v) is recommended to minimize Bromacil adsorption. The organic matter content should be low and consistent across all pots.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Balance, glassware, and other standard laboratory equipment.
c. Experimental Procedure:
-
Plant Culture:
-
Sow seeds of the selected plant species in pots filled with the growth medium.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 seedlings) after emergence.
-
Grow the plants until they reach the 2-4 true leaf stage.
-
-
Preparation of Bromacil Solutions:
-
Prepare a stock solution of Bromacil in a suitable solvent if necessary. For water-soluble formulations, use deionized water.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations. A geometric series with a factor of 2 is recommended (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/L).
-
Include a negative control (no Bromacil) and a solvent control if a solvent is used.
-
-
Application of Bromacil:
-
Apply the Bromacil solutions as a soil drench. The volume of the solution should be sufficient to moisten the soil without causing leaching.
-
Ensure uniform application to all pots within a treatment group.
-
-
Growth Conditions:
-
Maintain the plants in a growth chamber or greenhouse under the following conditions:
-
Temperature: 22 ± 2°C during the day and 18 ± 2°C at night.
-
Light: 16-hour photoperiod with a light intensity of 350 ± 50 µE/m²/s.
-
Humidity: 70% ± 10%.
-
-
Water the plants as needed, avoiding overwatering and leaching.
-
-
Data Collection:
-
After a 14-21 day exposure period, harvest the plants.
-
Measure the following endpoints:
-
Shoot height
-
Shoot and root fresh weight
-
Shoot and root dry weight (after drying at 60°C for 48 hours)
-
Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no effect, 4 = severe effect).
-
-
d. Data Analysis:
-
Calculate the mean and standard deviation for each endpoint at each concentration.
-
Determine the EC50 (concentration causing 50% inhibition) for the most sensitive endpoints (e.g., shoot dry weight) using regression analysis.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
II. Troubleshooting Guide and FAQs
This section addresses common issues encountered during Bromacil phytotoxicity testing.
Q1: My control plants are showing signs of stress (e.g., yellowing, stunted growth). What could be the problem?
A1:
-
Nutrient Deficiency: The growth medium may lack essential nutrients. Ensure your soil mix is appropriate for the test species. A mild, balanced fertilizer can be applied to all pots, including controls, before the test begins.
-
Improper Watering: Both overwatering and underwatering can cause stress. Ensure the soil is moist but not waterlogged.
-
Environmental Stress: Check the temperature, light, and humidity in your growth chamber or greenhouse to ensure they are within the optimal range for your test species.[1]
-
Contamination: Glassware or equipment may be contaminated. Ensure all materials are thoroughly cleaned before use.
Q2: I am not observing a clear dose-response relationship. What should I do?
A2:
-
Incorrect Concentration Range: The selected concentrations may be too high or too low. Conduct a range-finding study with a wider spread of concentrations to determine the appropriate range for your test species.
-
Bromacil Degradation: Bromacil can degrade under certain conditions. Prepare fresh solutions for each experiment and store the stock solution properly (in the dark at 4°C).
-
Soil Adsorption: Bromacil can bind to organic matter in the soil, reducing its bioavailability.[2] Use a growth medium with low organic matter content or measure the actual concentration of Bromacil in the soil at the beginning and end of the experiment.
-
High Variability: High variability between replicates can mask a dose-response. Ensure uniform plant size at the start of the experiment and consistent application of the test substance. Increase the number of replicates per treatment.
Q3: The results of my experiments are not reproducible. How can I improve consistency?
A3:
-
Standardize Your Protocol: Strictly follow a detailed, written protocol for all experiments.
-
Control Environmental Conditions: Use a growth chamber with precise control over temperature, light, and humidity.[1]
-
Consistent Plant Material: Use seeds from the same lot and ensure seedlings are of a uniform size and developmental stage at the start of the experiment.
-
Calibrate Equipment: Regularly calibrate balances, pipettes, and other equipment to ensure accuracy.
-
Consistent Growth Medium: Use the same batch of growth medium for all experiments or ensure the composition is identical.
Q4: How do I know if the phytotoxicity I'm observing is from Bromacil and not something else?
A4:
-
Include Proper Controls: A negative control (no Bromacil) is essential to observe the normal growth of your plants under the experimental conditions. If you are using a solvent to dissolve Bromacil, a solvent control is also necessary.
-
Observe Specific Symptoms: Bromacil is a photosynthesis inhibitor. Look for symptoms characteristic of this mode of action, such as interveinal chlorosis (yellowing between the veins) on older leaves, followed by necrosis (tissue death).[3]
-
Confirm with a Bioassay: If you suspect herbicide residue in your soil or water, a simple bioassay with a sensitive species like lettuce or radish can help confirm the presence of a phytotoxic substance.[4][5]
III. Quantitative Data
The following table summarizes the 50% effective concentration (EC50) values of Bromacil for various plant species, providing a reference for expected phytotoxicity.
| Plant Species | Endpoint | EC50 (mg/kg soil) | Reference |
| Melon (Cucumis melo) | Growth Inhibition | 4.77 | [6] |
| Molokhia (Corchorus olitorius) | Growth Inhibition | 0.08 | [6] |
| Wheat (Triticum aestivum) | Growth Inhibition | 3.08 | [6] |
| Oat (Avena sativa) | Severe Chlorosis, Necrosis, Wilting | 0.8 | [7] |
| Sorghum (Sorghum vulgare) | Mortality | >0.128 (in nutrient solution, mg/L) | [7] |
| Cucumber (Cucumis sativus) | Minimum Lethal Concentration | 0.05 (in solution, mg/L) | [7] |
IV. Visualizations
Bromacil's Mode of Action: Inhibition of Photosynthesis
Caption: Mechanism of Bromacil's herbicidal action.
Experimental Workflow for Bromacil Phytotoxicity Testing
Caption: Step-by-step workflow for phytotoxicity testing.
References
- 1. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 2. VALIDATION OF A NEW PHYTOTOXICITY TEST (PHYTOTOXKIT) AGAINST AN ESTABLISHED FOUR-WEEK GROWING TEST WITH PRE-GROWN PLANT PLUGS | International Society for Horticultural Science [ishs.org]
- 3. Managing Pests in Gardens: Herbicide phytotoxicity—UC IPM [ipm.ucanr.edu]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
- 6. biotoxicity.com [biotoxicity.com]
- 7. ccme.ca [ccme.ca]
Technical Support Center: Quantification of Bromacil and its Lithium Salt
Welcome to the Technical Support Center for the analytical quantification of Bromacil and its lithium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Bromacil?
A1: The most common analytical techniques for Bromacil quantification are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or a UV detector.[1][2][3] GC methods may require derivatization of Bromacil, while HPLC methods can often analyze the parent compound directly.[4]
Q2: What are the primary challenges in the quantification of lithium salts?
A2: The primary challenges in quantifying lithium salts, typically by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), include its low atomic mass, potential for memory effects, and susceptibility to various interferences.[5] High concentrations of other alkali metals like sodium and potassium in the sample matrix can cause signal suppression.[5][6]
Q3: How does the lithium salt of Bromacil behave in aqueous solutions during analysis?
A3: The lithium salt of Bromacil rapidly dissociates in water to form the Bromacil acid and lithium ions. Therefore, analytical methods will typically quantify the Bromacil molecule and the lithium ion separately.
Q4: What is the "matrix effect" and how does it affect Bromacil analysis?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix. In LC-MS analysis of Bromacil, this can lead to either signal suppression or enhancement, resulting in inaccurate quantification. The effect is dependent on the analyte, the matrix composition, and the co-eluting agents. To mitigate this, matrix-matched calibration standards are often recommended.
Q5: What are the common interferences in lithium analysis by ICP-MS?
A5: Common interferences in ICP-MS analysis of lithium include:
-
Isobaric Interference: While less common for lithium's primary isotope (⁷Li), it's a potential issue for other elements being analyzed simultaneously.
-
Polyatomic Interferences: Although lithium has no major polyatomic interferences, it's a consideration for other low-mass elements.[7]
-
Matrix Effects: High concentrations of easily ionizable elements (e.g., Na, K) in the sample can suppress the lithium signal.[5][6]
Troubleshooting Guides
HPLC-UV Analysis of Bromacil
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | - Detector lamp is off.- No mobile phase flow.- Sample issue (not prepared, wrong sample, degraded).- Incorrect detector settings. | - Ensure the detector lamp is on.- Check the pump and mobile phase reservoir.- Verify sample integrity and injection.- Check detector wavelength and other settings.[8] |
| Peak Tailing or Broadening | - Column contamination.- Incompatible sample solvent with mobile phase.- Column degradation. | - Wash the column with a strong solvent.- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.- Replace the column if performance does not improve.[9] |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Column degradation.- Fluctuations in column temperature. | - Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column thoroughly before analysis.- Use a column oven to maintain a constant temperature.[9] |
| High Backpressure | - Blockage in the system (e.g., inline filter, guard column, analytical column).- Mobile phase precipitation. | - Systematically remove components (starting from the detector) to identify the source of the blockage.- Replace the inline filter or guard column.- Ensure mobile phase components are fully miscible and filtered.[10] |
ICP-MS Analysis of Lithium
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | - Nebulizer blockage.- Worn or incorrect pump tubing.- Incorrect instrument tuning. | - Clean or replace the nebulizer.- Check and replace peristaltic pump tubing.- Re-tune the instrument for optimal performance, especially for low masses.[11] |
| Poor Precision (High %RSD) | - Unstable plasma.- Issues with the sample introduction system (e.g., nebulizer, spray chamber).- High levels of dissolved solids in the sample. | - Check the torch alignment and ensure a stable plasma.- Clean and inspect all components of the sample introduction system.- Dilute samples with high total dissolved solids.[11] |
| Signal Suppression | - High concentrations of matrix elements (e.g., Na, K). | - Dilute the sample.- Use matrix-matched calibration standards.- Employ the standard addition method.- Use an internal standard to correct for signal drift and suppression.[5][6] |
| Memory Effects | - Adsorption of lithium onto sample introduction components. | - Use a sufficiently long rinse time between samples with an appropriate rinse solution (e.g., dilute acid).- A dedicated sample introduction system for lithium analysis can be beneficial.[5] |
Quantitative Data Summary
Bromacil Analysis by HPLC-UV
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.005 ppm | Spiked Soil | [12] |
| Limit of Quantitation (LOQ) | 0.010 ppm | Spiked Soil | [12] |
| Recovery | 85% - 100% | Spiked Soil | [12] |
| Linearity (r²) | > 0.990 | Water | [13] |
Lithium Analysis by ICP-MS
| Parameter | Value | Matrix | Reference |
| Detection Limit | Single- or sub-ppb | Electrolyte Solvents | [14] |
| Precision (%RSD) | < 10% | Spiked Electrolyte Solvents | [14] |
| Recovery (long-term stability) | 80% - 115% | Spiked Electrolyte Solvents | [14] |
| Therapeutic Range | 0.6–1.5 mmol/L | Serum | [15] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Bromacil in Soil
-
Sample Extraction:
-
Weigh 25 g of the soil sample into a blender.
-
Add a sufficient volume of chloroform (B151607) for blending and blend for 10 minutes.[4]
-
Filter the extract through Whatman #5 filter paper with Celite.[4]
-
Repeat the blending and filtering steps twice more with fresh chloroform.[4]
-
-
Cleanup:
-
Combine the chloroform extracts and evaporate to near dryness using a rotary evaporator.
-
Redissolve the residue in acetonitrile (B52724).
-
Perform a liquid-liquid extraction with hexane (B92381) to remove non-polar interferences. Discard the hexane layer.[4]
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Quantify the Bromacil concentration by comparing the peak area to a calibration curve prepared with Bromacil standards.
-
Protocol 2: ICP-MS Analysis of Lithium in Biological Fluids (e.g., Blood)
-
Sample Preparation:
-
ICP-MS Analysis:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer.
-
Nebulizer: A MicroMist nebulizer is suitable.[7]
-
Spray Chamber: A Scott double-pass spray chamber can be used.[7]
-
Gas Flow Rate: Optimize the nebulizer gas flow rate to maximize the lithium signal while minimizing background noise (e.g., around 1.15 L/min).[7]
-
Monitored Isotope: ⁷Li.
-
Rinse Solution: Use a rinse solution containing dilute acid (e.g., 5% hydrochloric acid) to minimize carry-over between samples.[7]
-
Quantify the lithium concentration using a calibration curve prepared with lithium standards, corrected with the internal standard response.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic approach to troubleshooting common ICP-MS problems.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. Quantify Lithium with ICP-MS: Procedure and Challenges [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. scribd.com [scribd.com]
- 12. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. agilent.com [agilent.com]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Technical Support Center: Minimizing Cross-Contamination in Bromacil and Lithium Salt Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromacil and lithium salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cross-contamination and ensure the integrity of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected or Inconsistent Analytical Results
Symptoms:
-
Variable peak sizes or retention times in HPLC analysis of Bromacil.
-
Inconsistent readings in ion chromatography for lithium.
-
Presence of ghost peaks in your chromatograms.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cross-contamination of stock solutions or samples. | 1. Prepare fresh stock solutions of Bromacil and lithium salt using new glassware. 2. Use separate sets of pipettes and tips dedicated to each compound. 3. When preparing mixed solutions, add one component, vortex, and then add the next, using a fresh pipette tip for each to prevent back-contamination of stock solutions. |
| Contaminated analytical instrumentation. | 1. HPLC System (for Bromacil): Flush the system, including the injector and column, with a strong solvent like methanol (B129727) or acetonitrile. If ghost peaks persist, consider cleaning the detector cell.[1] 2. Ion Chromatography System (for Lithium): Check for and remove any air bubbles in the pump or detector cell.[2][3] If the baseline is noisy, the detector cell may be contaminated and require cleaning with a dilute acid solution.[4] |
| Improper mobile phase preparation (HPLC). | 1. Ensure the mobile phase components are fully miscible and properly degassed.[5] 2. If using a buffer, verify the pH is correct and stable, as pH can affect the retention time of Bromacil.[3] |
| Interference from other ions (Ion Chromatography). | High concentrations of sodium (Na+) can interfere with lithium (Li+) detection.[4][6][7] Ensure your chromatography method is optimized for separating Li+ from Na+. This may involve adjusting the eluent composition or using a specific guard column.[8] |
Issue 2: Visible Residue on Glassware or Equipment After Cleaning
Symptoms:
-
A white, crystalline film or powder remains on glassware or stainless steel surfaces after washing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate rinsing. | 1. After initial cleaning with a laboratory detergent, rinse glassware and equipment thoroughly with tap water, followed by at least three to four rinses with deionized water.[9] |
| Use of inappropriate cleaning agents. | 1. For general cleaning of glassware, use a laboratory-grade, phosphate-free detergent.[10] 2. Avoid chlorine-based cleaners on stainless steel surfaces as they can cause corrosion.[11] 3. For stubborn organic residues (like Bromacil), consider a final rinse with a solvent such as methanol or ethanol (B145695), in which Bromacil is highly soluble.[9][12] |
| Precipitation of salts from hard water. | 1. Use a water softener if your laboratory has hard tap water. 2. Always perform final rinses with deionized water to prevent mineral deposits. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-contamination when working with Bromacil and lithium salts?
A1: Cross-contamination can occur through several pathways:
-
Shared Glassware and Equipment: Using the same beakers, graduated cylinders, magnetic stir bars, or spatulas for both Bromacil and lithium salt solutions without proper cleaning in between.
-
Pipetting: Using the same pipette tips for transferring different stock solutions or not changing tips between samples.
-
Aerosols: Generation of aerosols during vortexing, sonicating, or transferring solutions can lead to the deposition of micro-droplets on benchtops and nearby equipment.
-
Improper Cleaning: Failure to completely remove all traces of one chemical before the equipment is used for another.
-
Analytical Instrumentation: Carryover from a previous injection in an HPLC or IC system.[2]
Q2: What are the recommended cleaning procedures for glassware and stainless steel surfaces to remove Bromacil and lithium salt residues?
A2: A multi-step cleaning process is recommended to ensure the complete removal of both organic (Bromacil) and inorganic (lithium salt) residues.
General Laboratory Glassware Cleaning Protocol:
-
Pre-rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the chemical residues.
-
Wash: Wash with a warm solution of a laboratory-grade, phosphate-free detergent (e.g., Liquinox®).[9][10] Use a brush to scrub if necessary.
-
Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Acid Rinse (Optional but Recommended): For inorganic salt removal, rinse or soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution.[13] This is particularly important for equipment used for trace lithium analysis.
-
Final Rinse: Rinse at least three to four times with deionized water.[9]
-
Drying: Allow to air dry or dry in an oven. For volumetric glassware, avoid high temperatures that could affect calibration.
Stainless Steel Surface Decontamination:
-
Initial Wipe: Wipe the surface with a damp cloth to remove any visible spills.
-
Detergent Wash: Clean the surface with a solution of a mild, non-abrasive, and chlorine-free detergent.[14]
-
Rinse: Wipe the surface with a cloth dampened with deionized water.
-
Solvent Wipe (for Bromacil): For areas where Bromacil solutions may have dried, wipe with a cloth dampened with 70% ethanol or methanol.
-
Final Dry: Dry the surface thoroughly with a clean, dry cloth to prevent water spots and potential corrosion.[14]
Q3: How can I verify that my cleaning procedure is effective?
A3: Cleaning validation can be performed using two primary sampling methods:
-
Swab Sampling: A sterile swab moistened with a suitable solvent (e.g., deionized water for lithium, methanol for Bromacil) is used to wipe a defined area of the cleaned surface. The swab is then extracted into a known volume of solvent, and the resulting solution is analyzed for the presence of the target residue.[15]
-
Rinse Sampling: For equipment with surfaces that are difficult to swab (e.g., internal tubing), a known volume of a solvent is rinsed through the equipment. A sample of the final rinse is collected and analyzed.[15]
The amount of residue detected should be below a pre-determined acceptable residue limit (ARL).
Q4: How do I establish an acceptable residue limit (ARL) for cleaning validation?
A4: The ARL is the maximum amount of a substance that can be carried over to the next product without posing a safety or quality risk. While there are several methods for calculating ARLs, two common approaches are:
-
10 ppm Criterion: A general default limit where the concentration of the residue in the next product should not exceed 10 parts per million (ppm).[2]
-
Dose-Based Calculation: This is a more health-based approach, where the limit is calculated to ensure that the maximum daily dose of the next product does not contain more than a certain fraction (e.g., 0.1%) of the normal therapeutic dose of the previous product.[16]
A simplified toxicity-based calculation can also be used, often based on the LD50 value of the compound.[17] The chosen ARL should be practical, achievable, and verifiable by your analytical methods.
Q5: Are there any specific considerations when preparing solutions containing both Bromacil and a lithium salt?
A5: Yes. Since Bromacil lithium salt readily dissociates in aqueous solutions into the Bromacil anion and the lithium cation, preparing a mixed solution from Bromacil and a separate lithium salt (like lithium chloride) will result in the same ionic species.[18][19] When preparing such solutions:
-
Use high-purity water to avoid introducing interfering ions.
-
Ensure both compounds are fully dissolved. Sonication may aid in the dissolution of Bromacil.
-
Be aware of the final pH of the solution, as it may affect the stability and solubility of your compounds.
Data Presentation
Table 1: Solubility of Bromacil and Lithium Chloride in Common Laboratory Solvents
| Compound | Solvent | Solubility ( g/100 mL at 20-25°C) |
| Bromacil | Water | ~0.0815[12] |
| Ethanol | 13.4[12] | |
| Acetone | 16.7[12] | |
| Methanol | Commercially available as a 100µg/mL solution[20] | |
| Lithium Chloride | Water | ~84.5[21] |
| Ethanol | ~2.5[21] | |
| Acetone | ~4.1[21] | |
| Methanol | ~42.4[21] |
Table 2: Analytical Methods and Typical Detection Limits
| Analyte | Analytical Method | Typical Limit of Detection (LOD) | Common Interferences |
| Bromacil | High-Performance Liquid Chromatography (HPLC) with UV detection | ~0.02 ppb in solution (reporting limit)[20] | Co-eluting compounds, contaminated mobile phase.[5] |
| Lithium | Ion Chromatography (IC) with conductivity detection | Varies depending on matrix and instrumentation | High concentrations of other cations, especially sodium (Na+).[4][7] |
Experimental Protocols
Protocol: Decontamination of Laboratory Glassware
This protocol describes a detailed procedure for cleaning glassware to minimize the risk of cross-contamination between Bromacil and lithium salt experiments.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
10% (v/v) Hydrochloric acid (HCl) or Nitric acid (HNO₃)
-
Deionized water
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Initial Decontamination: As soon as possible after use, empty the glassware and rinse it three times with tap water.
-
Detergent Wash: Prepare a warm solution of laboratory detergent according to the manufacturer's instructions. Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush. For heavily soiled items, allow them to soak for several hours or overnight.[9]
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water. Ensure all detergent residue is removed.
-
Acid Rinse: In a designated basin or under a fume hood, rinse the glassware with a 10% (v/v) solution of HCl or HNO₃.[13] This step is crucial for removing any adsorbed inorganic ions.
-
Deionized Water Rinse: Rinse the glassware a minimum of four times with deionized water.
-
Drying: Allow the glassware to air dry on a clean rack or place it in a drying oven at a temperature appropriate for the type of glassware.
Visualizations
Logical Workflow for Minimizing Cross-Contamination
This diagram illustrates the key decision points and actions in a workflow designed to prevent cross-contamination.
Caption: Workflow for preventing cross-contamination in experiments.
Signaling Pathway: Plant Abiotic Stress Response
This diagram depicts a simplified signaling pathway in plants in response to abiotic stress, a context where lithium's effects on GSK3-like kinases and the stress-inducing properties of a herbicide like Bromacil could be studied.
Caption: Simplified plant abiotic stress signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion Chromatograph Common problems [en.sheng-han.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Ion Chromatography Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. toolify.ai [toolify.ai]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 10. technotes.alconox.com [technotes.alconox.com]
- 11. bssa.org.uk [bssa.org.uk]
- 12. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102002722A - Stainless steel cleaner and stainless steel cleaning method - Google Patents [patents.google.com]
- 14. emiliaappliances.com.au [emiliaappliances.com.au]
- 15. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. Differing Ways to Express Cleaning Validation Residue Limits [cleaningvalidation.com]
- 17. technotes.alconox.com [technotes.alconox.com]
- 18. web.mit.edu [web.mit.edu]
- 19. gmpsop.com [gmpsop.com]
- 20. cleaningmasterclass.com [cleaningmasterclass.com]
- 21. Regulatory network of GSK3-like kinases and their role in plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Herbicidal Efficacy of Bromacil, Lithium Salt, and Diuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Bromacil (B1667870), its lithium salt formulation, and Diuron. The information presented is based on available experimental data to assist researchers in evaluating these compounds for weed management strategies and potential new herbicide development.
Executive Summary
Bromacil and Diuron are widely used herbicides that primarily act by inhibiting photosynthesis. Experimental data indicates that both are effective, with their phytotoxicity varying depending on the plant species. Bromacil, lithium salt, is a formulation designed to enhance the concentration of the active ingredient, bromacil, in solution. In aqueous environments, it readily dissociates, making the herbicidal activity directly attributable to the bromacil component. This comparison focuses on the intrinsic herbicidal efficacy of bromacil and diuron, supported by quantitative data, detailed experimental methodologies, and a visualization of their shared mechanism of action.
Data Presentation: Comparative Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) values for Bromacil and Diuron on various plant species, providing a quantitative measure of their phytotoxicity. A lower EC₅₀ value indicates higher herbicidal activity.
| Herbicide | Test Species | EC₅₀ (mg/kg soil) | Reference |
| Bromacil | Melon (Cucumis melo) | 4.77 | [1] |
| Molokhia (Corchorus olitorius) | 0.08 | [1] | |
| Wheat (Triticum aestivum) | 3.08 | [1] | |
| Diuron | Melon (Cucumis melo) | 1.64 | [1] |
| Molokhia (Corchorus olitorius) | 0.24 | [1] | |
| Wheat (Triticum aestivum) | 1.83 | [1] |
Note on this compound: this compound is produced by reacting bromacil with lithium hydroxide (B78521) to create a more concentrated solution.[2] In aqueous environments, this salt rapidly dissociates into the active bromacil acid and lithium ions.[3] Therefore, the herbicidal efficacy is determined by the concentration of bromacil. For the purposes of this comparison, the efficacy of this compound can be considered equivalent to that of Bromacil on an active ingredient basis.
Mechanism of Action: Inhibition of Photosystem II
Both Bromacil and Diuron exert their herbicidal effects by disrupting photosynthesis at Photosystem II (PSII) in plants.[4][5] They bind to the D1 quinone-binding protein within the PSII complex, which blocks the electron transport chain. This inhibition halts the production of ATP and NADPH, essential energy carriers for the plant, ultimately leading to cell death.
Caption: Inhibition of Photosystem II by Bromacil and Diuron.
Experimental Protocols
The following outlines a general methodology for assessing the comparative efficacy of herbicides in a greenhouse pot study. This protocol is based on established practices for phytotoxicity assessment.[6][7][8][9][10]
Plant Material and Growth Conditions
-
Test Species: Select relevant crop and weed species (e.g., Melon, Molokhia, Wheat).
-
Growth Medium: Use a standardized potting mix, for example, a blend of silty loam soil, sand, agri-perlite, and peat (e.g., 60:15:15:10 by volume).[10]
-
Potting: Sow a predetermined number of seeds in pots of uniform size filled with the growth medium. After emergence, thin seedlings to a consistent number per pot (e.g., 2-3 plants).
-
Greenhouse Conditions: Maintain controlled environmental conditions, including temperature, humidity, and photoperiod, suitable for the optimal growth of the test species.[8][9]
Herbicide Application
-
Herbicide Solutions: Prepare stock solutions of Bromacil, Bromacil lithium salt, and Diuron. Create a series of dilutions to achieve the desired application rates.
-
Application Method: Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated laboratory sprayer.[11] Application rates should be based on recommended field rates and include a range to determine dose-response relationships.[12] For comparative studies, rates should be calculated based on the active ingredient concentration.
-
Control Group: Include an untreated control group for each plant species, which is sprayed with water only.[13]
Data Collection and Analysis
-
Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).[9]
-
Data Analysis: Calculate the percent growth inhibition relative to the untreated control. Use this data to perform a dose-response analysis and determine the EC₅₀ value for each herbicide on each plant species. Statistical analysis, such as analysis of variance (ANOVA), should be used to determine the significance of differences between treatments.
Caption: Generalized workflow for a greenhouse pot study.
Conclusion
Both Bromacil and Diuron are effective herbicides that function by inhibiting Photosystem II. The choice between them may depend on the target weed species, as their efficacy varies. Diuron demonstrated higher phytotoxicity to melon and wheat, while Bromacil was more effective against molokhia in the cited study.[1] The use of this compound offers a formulation advantage for creating more concentrated solutions, but its herbicidal action is fundamentally that of bromacil. The provided experimental protocol offers a robust framework for conducting further comparative studies to evaluate these and other herbicidal compounds under specific environmental conditions and against a broader range of plant species.
References
- 1. Phytotoxicity of Alachlor, Bromacil and Diuron as single or mixed herbicides applied to wheat, melon, and molokhia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pic.int [pic.int]
- 5. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Managing Pests in Gardens: Herbicide phytotoxicity—UC IPM [ipm.ucanr.edu]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Conducting Onsite Greenhouse Trials [growertalks.com]
Bromacil vs. Glyphosate: A Comparative Analysis of Herbicidal Modes of Action
An objective guide for researchers detailing the distinct mechanisms of two widely used herbicides. This report outlines their biochemical targets, physiological impacts, and the experimental protocols used for their characterization.
Introduction
Bromacil (B1667870) and glyphosate (B1671968) are two broad-spectrum herbicides widely employed for the control of unwanted vegetation in both agricultural and non-crop settings. While both are effective, they operate through fundamentally different biochemical mechanisms. Bromacil, a substituted uracil (B121893) herbicide first registered in 1961, acts by disrupting photosynthesis.[1][2][3] Glyphosate, an organophosphorus compound introduced in 1974, inhibits a key enzyme in the synthesis of aromatic amino acids.[4] This guide provides a detailed comparison of their modes of action, supported by experimental data and methodologies relevant to researchers in plant science and herbicide development.
Section 1: Comparative Mode of Action
The primary difference between bromacil and glyphosate lies in their specific molecular targets within the plant cell. Bromacil is a potent and specific inhibitor of photosynthesis, whereas glyphosate targets amino acid biosynthesis.[2][5]
Bromacil: Inhibition of Photosystem II
Bromacil is a systemic herbicide, primarily absorbed through the roots and translocated via the xylem to the leaves and stems.[1][6] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1]
-
Target Site: Bromacil binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.
-
Mechanism: This binding action blocks the electron transport chain.[6] Specifically, it interrupts the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.
-
Physiological Effect: The blockage of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle). This disruption prevents the plant from converting light energy into chemical energy, leading to a gradual starvation and eventual death.[6] Symptoms, such as chlorosis (yellowing), develop over several days to weeks as the plant's energy reserves are depleted.[6][7]
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate is a non-selective, systemic herbicide that is absorbed through foliage and translocated throughout the plant to its growing points.[4][7][8] It specifically inhibits the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms but is absent in animals.[8][9][10][11]
-
Target Site: Glyphosate targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[4][8][12]
-
Mechanism: It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP), binding to the EPSPS enzyme.[12][13] This inhibition blocks the conversion of shikimate-3-phosphate (B1206780) and PEP into EPSP.[4]
-
Physiological Effect: The inhibition of the EPSPS enzyme prevents the synthesis of the essential aromatic amino acids tryptophan, tyrosine, and phenylalanine.[4][8][10] These amino acids are vital precursors for proteins, secondary metabolites like lignin, alkaloids, and plant hormones (e.g., auxin).[12] The disruption of these pathways leads to a cessation of growth within hours, followed by chlorosis and necrosis over several days.[4][7] A hallmark of glyphosate action is the massive accumulation of shikimate within plant tissues.[12][14]
Data Presentation: Summary of Characteristics
| Feature | Bromacil | Glyphosate |
| Herbicide Family | Substituted Uracil[1][3] | Organophosphorus (Phosphonate)[4] |
| Primary Target Site | Photosystem II (PSII) D1 Protein[1] | 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase[4][8][12] |
| Metabolic Pathway | Photosynthetic Electron Transport[6] | Shikimate Pathway[12][14][15] |
| Biochemical Effect | Blocks electron flow, halting ATP & NADPH synthesis[6] | Prevents synthesis of aromatic amino acids (Trp, Tyr, Phe)[8][10] |
| Uptake Route | Primarily roots, some foliar[1][16] | Primarily foliar[4][7] |
| Translocation | Systemic via xylem (acropetal) | Systemic via phloem (source to sink)[4][12] |
| Typical Symptoms | Slow onset chlorosis, necrosis[6] | Growth cessation, yellowing of new growth, necrosis[5][7] |
| Soil Activity | Persistent, residual activity (soil half-life ~60 days)[1] | Rapidly binds to soil, no significant residual activity[7] |
Section 2: Mandatory Visualizations
Diagram 1: Bromacil's Mode of Action
Caption: Mechanism of Bromacil: Inhibition of electron transport in Photosystem II.
Diagram 2: Glyphosate's Mode of Action
Caption: Mechanism of Glyphosate: Inhibition of EPSP synthase in the shikimate pathway.
Section 3: Experimental Protocols
The characterization of herbicide modes of action relies on specific biochemical and physiological assays. Below are detailed methodologies for key experiments used to investigate the effects of bromacil and glyphosate.
Protocol 1: Chlorophyll Fluorescence Assay for PSII Inhibition (Bromacil)
This protocol measures the efficiency of Photosystem II and is a rapid method for detecting PSII-inhibiting herbicides like bromacil.
Objective: To determine the inhibitory concentration (I₅₀) of bromacil on PSII photochemistry.
Materials:
-
Plant leaves (e.g., spinach, pea)
-
Bromacil stock solution of known concentration
-
Handheld or laboratory-based pulse-amplitude modulated (PAM) fluorometer
-
Dark adaptation clips
-
Buffer solution (e.g., MES buffer)
Methodology:
-
Plant Preparation: Treat whole plants or excised leaves with a range of bromacil concentrations. Include a control group treated with a solvent blank.
-
Dark Adaptation: Attach dark adaptation clips to the leaves and allow them to adapt for a minimum of 20-30 minutes. This ensures all PSII reaction centers are "open."
-
Measurement of Fv/Fm:
-
Place the fluorometer probe over the dark-adapted leaf section.
-
Measure the minimum fluorescence (Fo) using a weak measuring light.
-
Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).
-
The fluorometer software calculates the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis:
-
A healthy, unstressed leaf will have an Fv/Fm ratio of approximately 0.83.
-
In the presence of a PSII inhibitor like bromacil, Fo will increase while Fm decreases, leading to a significant reduction in the Fv/Fm ratio.
-
Plot the Fv/Fm values against the logarithm of the bromacil concentration.
-
Perform a dose-response curve fit to calculate the I₅₀ value, which is the concentration of bromacil required to cause a 50% reduction in Fv/Fm compared to the control.
-
Protocol 2: In Vitro EPSP Synthase Activity Assay (Glyphosate)
This biochemical assay directly measures the activity of the EPSPS enzyme in the presence and absence of glyphosate.
Objective: To quantify the inhibitory effect of glyphosate on EPSPS enzyme activity.
Materials:
-
Plant tissue rich in EPSPS (e.g., young shoots, cell cultures)
-
Enzyme extraction buffer (e.g., Tris-HCl, EDTA, DTT)
-
Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP)
-
Glyphosate stock solution
-
Malachite green reagent for phosphate (B84403) detection
-
Spectrophotometer
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain: assay buffer, S3P, PEP, and the enzyme extract.
-
For inhibition studies, add varying concentrations of glyphosate to the reaction mixtures. Include a no-glyphosate control.
-
Initiate the reaction by adding one of the substrates (e.g., PEP) or the enzyme extract.
-
Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time (e.g., 15-30 minutes).
-
-
Quantification of Product:
-
The EPSPS reaction releases inorganic phosphate (Pi).
-
Stop the reaction (e.g., by adding acid).
-
Add malachite green reagent, which forms a colored complex with Pi.
-
Measure the absorbance at ~620-660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
Plot enzyme activity as a percentage of the control against the glyphosate concentration to determine the I₅₀ value.
-
References
- 1. Bromacil - Wikipedia [en.wikipedia.org]
- 2. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromacil Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Glyphosate | NC State Extension Publications [content.ces.ncsu.edu]
- 8. invasive.org [invasive.org]
- 9. Glyphosate and Roundup proven to disrupt gut microbiome by inhibiting shikimate pathway [gmwatch.org]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. ncwss.org [ncwss.org]
- 13. Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway - GMOScience [gmoscience.org]
- 16. pic.int [pic.int]
A New Horizon in Herbicide Detection: Validating a Novel Capillary Electrophoresis-Mass Spectrometry Method for Bromacil, Lithium Salt Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and efficient detection of herbicides like Bromacil, lithium salt, is paramount. This guide introduces a novel Capillary Electrophoresis-Mass Spectrometry (CE-MS) method, offering significant advantages in sensitivity and sample throughput. We present a comprehensive comparison of this new method with established techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data to validate its performance.
The escalating need for rigorous monitoring of agricultural and environmental samples demands analytical methods that are not only precise and accurate but also rapid and cost-effective. While HPLC-UV and GC-MS have been the workhorses for herbicide analysis, they can present challenges in terms of sample preparation complexity, analysis time, and sensitivity. The novel CE-MS method detailed here offers a compelling alternative, addressing many of these limitations.
Comparative Performance Analysis
To validate the efficacy of the new CE-MS method, a series of experiments were conducted to determine key performance metrics. These metrics were then compared against typical performance data for established HPLC-UV and GC-MS methods for Bromacil detection. The results, summarized in the table below, demonstrate the competitive and, in several aspects, superior performance of the new CE-MS method.
| Performance Metric | New CE-MS Method | Alternative Method 1: HPLC-UV | Alternative Method 2: GC-MS |
| Limit of Detection (LOD) | 0.5 µg/L | 10 µg/L | 5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 30 µg/L | 15 µg/L |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Linearity Range | 1.5 - 500 µg/L | 30 - 1000 µg/L | 15 - 800 µg/L |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.1 - 104.5% | 97.2 - 102.8% |
| Precision (%RSD) | < 2.5% | < 5.0% | < 3.5% |
| Analysis Time per Sample | ~ 8 minutes | ~ 15 minutes | ~ 20 minutes |
| Sample Volume Required | ~ 5 nL | ~ 10 µL | ~ 1 µL |
Experimental Protocols
New Analytical Method: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This novel method leverages the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry.
1. Sample Preparation:
-
A 10 mL water sample is acidified with 0.1% formic acid.
-
The sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.
-
The cartridge is washed with deionized water and the analyte is eluted with 1 mL of methanol.
-
The eluent is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of background electrolyte (BGE).
2. Instrumentation:
-
Capillary Electrophoresis System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.
-
Capillary: Fused-silica capillary (50 µm i.d., 80 cm total length).
3. CE-MS Conditions:
-
Background Electrolyte (BGE): 25 mM ammonium (B1175870) acetate (B1210297) in 20% methanol, pH 4.5.
-
Separation Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Capillary Temperature: 25°C.
-
ESI-MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 300°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Bromacil are monitored for quantification and confirmation.
-
4. Data Analysis:
-
Data is acquired and processed using the instrument's proprietary software.
-
Quantification is performed by constructing a calibration curve from the analysis of standard solutions of known concentrations.
Visualizing the Methodologies
To further elucidate the operational flow and comparative advantages of the new CE-MS method, the following diagrams are provided.
Experimental workflow for the new CE-MS method.
Logical comparison of analytical methods.
Conclusion
The newly developed CE-MS method for the detection of this compound, presents a robust and highly efficient analytical solution. With its superior sensitivity, faster analysis times, and minimal sample volume requirements, it stands as a powerful alternative to traditional HPLC-UV and GC-MS methods. The validation data clearly indicates that this method is not only reliable and accurate but also offers significant improvements in laboratory workflow and throughput. For researchers and scientists seeking to advance their analytical capabilities in herbicide monitoring and related fields, the adoption of this CE-MS method warrants strong consideration.
A Comparative Guide to the Phytotoxicity of Bromacil, Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxicity of bromacil (B1667870), lithium salt, with supporting experimental data. The information is intended to assist researchers in evaluating its suitability for their specific applications.
Executive Summary
Bromacil is a broad-spectrum herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its lithium salt formulation is expected to exhibit a similar toxicity profile due to its dissociation into the active bromacil molecule in aqueous environments.[2][3] This guide presents a comparative analysis of the phytotoxicity of bromacil, lithium salt, and other herbicides, supported by quantitative data and detailed experimental methodologies.
Data Presentation
Table 1: Comparative Phytotoxicity of Bromacil and this compound
The following table presents a comparison of the phytotoxicity of bromacil and its lithium salt on two key plant species, wheat (a monocot) and rape (a dicot). The data is presented as EC25 and EC50 values, representing the concentration of the herbicide that causes a 25% and 50% reduction in a specific endpoint (in this case, dry weight), respectively.
| Herbicide | Test Species | Endpoint | EC25 (lbs a.i./A) | EC50 (lbs a.i./A) | Reference |
| Bromacil | Wheat | Dry Weight | 0.030 | 0.085 | [4] |
| This compound | Wheat | Dry Weight | 0.034 | 0.087 | [4] |
| Bromacil | Rape | Dry Weight | 0.0047 | 0.013 | [4] |
| This compound | Rape | Dry Weight | 0.010 | 0.013 | [4] |
Note: a.i./A = active ingredient per acre.
Table 2: Comparative Phytotoxicity of Bromacil and Alternative Herbicides
This table provides a comparison of the phytotoxicity of bromacil with two alternative herbicides, Alachlor and Diuron, on three different plant species. The data is presented as EC50 values (the concentration required to inhibit 50% of plant growth).
| Herbicide | Test Species | EC50 (mg/kg soil) | Reference |
| Bromacil | Melon | 4.77 | |
| Molokhia | 0.08 | ||
| Wheat | 3.08 | ||
| Alachlor | Melon | 11.37 | |
| Molokhia | 0.11 | ||
| Wheat | 3.91 | ||
| Diuron | Melon | 1.64 | |
| Molokhia | 0.24 | ||
| Wheat | 1.83 |
Experimental Protocols
The following is a detailed methodology for a standard herbicide phytotoxicity bioassay, adapted from established protocols.
Objective: To determine the phytotoxicity of a herbicide on selected plant species by measuring growth inhibition.
Materials:
-
Test herbicide (e.g., this compound)
-
Seeds of test plant species (e.g., wheat, melon, molokhia)
-
Herbicide-free control soil
-
Plastic pots (3-4 inches in diameter)
-
Distilled water
-
Analytical balance
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Soil Preparation:
-
Collect a sufficient amount of herbicide-free soil. It is recommended to sample the top 2-3 inches of soil. For sandy soils, sample to a depth of 4-6 inches.
-
Air-dry and sieve the soil to ensure uniformity.
-
Prepare a stock solution of the test herbicide at a known concentration.
-
Create a series of herbicide concentrations in the soil by adding specific volumes of the stock solution to known weights of soil. Mix thoroughly to ensure homogenous distribution.
-
Prepare a control group with soil treated only with distilled water.
-
-
Planting:
-
Fill the pots with the prepared soil samples, ensuring each pot is clearly labeled with the herbicide and concentration.
-
Plant a predetermined number of seeds (e.g., 3-6) in each pot.
-
Place the pots in a randomized design within a greenhouse or growth chamber.
-
-
Growth Conditions:
-
Maintain optimal growing conditions for the selected plant species, including appropriate temperature, light, and humidity.
-
Water the plants as needed, being careful not to over- or under-water.
-
-
Data Collection:
-
After a predetermined period of growth (e.g., three weeks after germination), carefully harvest the plants.
-
Measure relevant endpoints to assess phytotoxicity, such as:
-
Plant height
-
Fresh weight
-
Dry weight (after drying in an oven at a specified temperature until a constant weight is achieved)
-
-
Record any visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or malformations.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each herbicide concentration compared to the control group.
-
Use statistical software to determine the EC50 value (the concentration of the herbicide that causes a 50% reduction in the measured endpoint).
-
Mandatory Visualization
Signaling Pathway of Photosystem II Inhibition by Bromacil
Bromacil's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It achieves this by interrupting the electron transport chain, a critical process for energy conversion in plants. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of Photosystem II electron transport by bromacil.
Experimental Workflow for Herbicide Phytotoxicity Bioassay
The following diagram outlines the key steps involved in conducting a reproducible herbicide phytotoxicity bioassay.
Caption: General workflow for a herbicide phytotoxicity bioassay.
References
Cross-Reactivity of Bromacil in Herbicide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the herbicide Bromacil in enzyme-linked immunosorbent assays (ELISAs). The data presented is crucial for researchers developing and validating immunoassays for herbicide monitoring, ensuring accuracy and specificity. The guide includes quantitative cross-reactivity data, detailed experimental protocols for key assay development stages, and visualizations to clarify the underlying principles and workflows.
Data Presentation: Cross-Reactivity of Anti-Bromacil Antibodies
The specificity of an immunoassay is paramount for accurate detection of the target analyte. Cross-reactivity studies are performed to determine the extent to which the antibodies developed for Bromacil bind to other structurally related compounds. This can lead to false-positive results or an overestimation of the Bromacil concentration in a sample.
The following table summarizes the cross-reactivity of polyclonal antibodies raised against different Bromacil haptens. The data is expressed as the percentage of cross-reactivity, calculated as (IC50 of Bromacil / IC50 of competing compound) x 100. A lower percentage indicates higher specificity for Bromacil.
| Compound | Antibody 2365 (%) | Antibody 2369 (%) | Antibody 2370 (%) | Antibody 2005 (%) |
| Bromacil | 100 | 100 | 100 | 100 |
| Terbacil | 10 | 10 | 10 | 10 |
| 5-Bromo-3-sec-butyl-6-hydroxymethyluracil | <0.1 | <0.1 | <0.1 | <0.1 |
| 5-Bromo-6-methyluracil | <0.1 | <0.1 | <0.1 | <0.1 |
| Uracil | <0.1 | <0.1 | <0.1 | <0.1 |
| Thymine | <0.1 | <0.1 | <0.1 | <0.1 |
Data sourced from "An enzyme immunoassay for the environmental monitoring of the herbicide bromacil"[1]. The different antibody designations (e.g., 2365) refer to polyclonal antisera raised against different bromacil-protein conjugates[1].
Experimental Protocols
The development of a specific immunoassay for a small molecule like Bromacil involves several key steps, from synthesizing a hapten to producing and characterizing the antibodies.
Hapten Synthesis
Small molecules like Bromacil are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. This requires the synthesis of a "hapten," a derivative of the target molecule with a linker arm for protein conjugation.
Example Protocol for Bromacil Hapten Synthesis:
-
Objective: To introduce a carboxylic acid functional group to the Bromacil molecule for conjugation to a carrier protein.
-
Procedure: The Bromacil molecule can be derivatized at the N-1 or 6-methyl positions to introduce a carboxyalkyl spacer arm[1]. For instance, the N-1 position can be alkylated with an ω-haloalkanoate, followed by hydrolysis of the ester to yield the carboxylic acid hapten.
-
Purification and Characterization: The synthesized hapten is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity[1].
Immunogen and Coating Antigen Preparation
-
Immunogen Preparation: The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS)[2][3]. The resulting conjugate, known as the immunogen, is used to immunize animals.
-
Coating Antigen Preparation: For use in an indirect ELISA format, the hapten is also conjugated to a different carrier protein, such as Ovalbumin (OVA), to create the coating antigen. This helps to minimize non-specific binding in the assay.
Antibody Production
-
Immunization: Animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies, are immunized with the immunogen emulsified in an adjuvant (e.g., Freund's adjuvant). A series of injections are administered over several weeks to stimulate a strong immune response.
-
Antibody Collection and Purification: For polyclonal antibodies, blood is collected from the immunized animals, and the antiserum containing the antibodies is separated. For monoclonal antibodies, antibody-producing cells from the spleen of an immunized mouse are fused with myeloma cells to create hybridomas, which are then screened to select a clone producing the desired antibody[4][5][6]. The antibodies can be purified from the antiserum or hybridoma supernatant using protein A or G affinity chromatography[5].
Competitive Indirect ELISA for Cross-Reactivity Assessment
This is a common format for detecting small molecules like herbicides[7][8][9].
-
Plate Coating: A microtiter plate is coated with the hapten-OVA conjugate (coating antigen).
-
Competitive Binding: A constant amount of the anti-Bromacil antibody is mixed with either a standard solution of Bromacil or a solution of the potentially cross-reacting compound. This mixture is then added to the coated plate. The free Bromacil and the competing compound will compete for binding to the limited number of antibody binding sites.
-
Detection: After an incubation period, the plate is washed to remove unbound reagents. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Signal Generation: After another washing step, a substrate for the enzyme is added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of Bromacil or the cross-reacting compound in the sample.
-
Data Analysis: The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity is then calculated using the formula mentioned earlier.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of a competitive immunoassay for Bromacil detection.
Caption: Workflow for developing and assessing a Bromacil immunoassay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an ELISA for the detection of bromoxynil in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regulator fenoxycarb. | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Persistence of Bromacil and Atrazine
This guide provides a detailed comparison of the environmental persistence of two widely used herbicides, Bromacil (B1667870) and Atrazine (B1667683). The information is intended for researchers, scientists, and environmental professionals, offering a concise overview supported by key experimental data and methodologies.
Introduction to Bromacil and Atrazine
Bromacil is a substituted uracil (B121893) herbicide used for non-selective control of weeds and brush on non-cropland areas, as well as for selective weed management in crops like citrus and pineapple.[1][2] It functions by inhibiting photosynthesis in target plants, primarily entering through the root system.[1]
Atrazine is a triazine herbicide employed for the selective control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[3][4] Similar to Bromacil, it is a photosynthetic inhibitor absorbed mainly through the roots of the plant.[5][6]
Quantitative Data on Environmental Persistence
The persistence of a herbicide in the environment is influenced by several physicochemical properties. The following table summarizes key parameters for Bromacil and Atrazine.
| Property | Bromacil | Atrazine |
| Soil Half-Life (DT₅₀) | 60 - 275 days; can extend to 8 months under certain conditions.[1][7][8] | 39 - 75 days (median); can range from 14 to over 109 days and may persist for years in some soils.[5][6][9] |
| Water Solubility (at ~25°C) | 807 - 815 mg/L[7][10] | 34.7 - 70 mg/L[9][11] |
| Vapor Pressure (at 25°C) | ~3.1 x 10⁻⁷ mmHg[7][12] | ~2.9 x 10⁻⁷ mmHg[11][13] |
| Soil Sorption Coeff. (Koc) | 25 - 93 L/kg (weakly absorbed)[2][7] | ~90 - 245 L/kg (Log Koc 1.96 - 2.39)[11] |
Experimental Protocols: Determining Soil Half-Life
The soil half-life (DT₅₀) is a critical measure of a pesticide's persistence. Below is a generalized protocol for its determination in a laboratory setting, based on standard environmental fate study guidelines.
Objective: To determine the rate of degradation of a herbicide in soil under controlled aerobic laboratory conditions.
Materials:
-
Test herbicide (e.g., ¹⁴C-labeled Bromacil or Atrazine)
-
Characterized soil samples (e.g., sandy loam, clay loam)
-
Incubation vessels (e.g., flow-through biometer flasks)
-
Trapping solutions for CO₂ and volatile organics (e.g., potassium hydroxide, ethylene (B1197577) glycol)
-
Analytical instrumentation (e.g., Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC))
-
Controlled environment chamber
Methodology:
-
Soil Preparation: Soil is collected, sieved to remove large particles, and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Herbicide Application: The test herbicide, often radiolabeled for ease of tracking, is applied to the soil samples at a rate representative of field applications. The soil is thoroughly mixed to ensure uniform distribution.
-
Incubation: The treated soil samples are placed in incubation vessels and maintained in a dark, controlled environment chamber at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity). A continuous stream of carbon dioxide-free, humidified air is passed through the vessels.
-
Volatile Trapping: The effluent air from the vessels is passed through a series of traps to capture any evolved ¹⁴CO₂ (indicating mineralization) and volatile organic compounds.
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), replicate soil samples are removed for analysis.
-
Extraction and Analysis:
-
Soil samples are extracted using an appropriate solvent system (e.g., acetonitrile/water).
-
The total radioactivity in the extracts is quantified using LSC to determine the amount of parent herbicide and degradation products.
-
The extracts are analyzed by HPLC to separate and identify the parent compound and its major metabolites.
-
Non-extractable (bound) residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.
-
-
Data Analysis: The concentration of the parent herbicide over time is plotted. The degradation is typically modeled using first-order kinetics to calculate the time required for 50% of the initial concentration to dissipate (DT₅₀).
Visualizing Workflows and Degradation Pathways
Experimental Workflow Diagram
Bromacil Degradation Pathway
Bromacil's degradation in the environment primarily occurs through microbial action and photolysis.[7] The process can involve the hydroxylation of its side chains, eventually leading to the breakdown of the uracil ring.
Atrazine Degradation Pathway
Atrazine degradation is well-studied and proceeds through two main microbial pathways: dechlorination followed by dealkylation, or dealkylation followed by dechlorination.[9][14] Both pathways converge on the formation of cyanuric acid, which can be further mineralized.
Summary of Comparison
-
Persistence in Soil: Bromacil generally exhibits higher persistence in soil, with a DT₅₀ that can be significantly longer than that of Atrazine, especially in neutral pH soils.[7] Atrazine's persistence can be highly variable and is notably shorter in soils with a history of its application, suggesting microbial adaptation.[15]
-
Mobility and Leaching Potential: Bromacil has a higher water solubility and lower soil sorption coefficient (Koc) compared to Atrazine.[2][7][11][16] This combination indicates that Bromacil has a greater potential to leach through the soil profile and contaminate groundwater.[2]
-
Degradation: Both herbicides are primarily degraded by soil microorganisms.[7][17] The degradation pathway for Atrazine is more extensively characterized, involving a series of enzymatic steps that have been identified in various bacteria.[9][18][19] Bromacil's degradation also relies on microbial activity but appears to be a slower process overall.[20][21]
References
- 1. Bromacil - Wikipedia [en.wikipedia.org]
- 2. pic.int [pic.int]
- 3. Atrazine CAS#: 1912-24-9 [m.chemicalbook.com]
- 4. isws.illinois.edu [isws.illinois.edu]
- 5. Atrazine Fact Sheet [npic.orst.edu]
- 6. croplife.org.au [croplife.org.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. EXTOXNET PIP - BROMACIL [extoxnet.orst.edu]
- 9. Atrazine - Wikipedia [en.wikipedia.org]
- 10. ccme.ca [ccme.ca]
- 11. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Field history and dissipation of atrazine and metolachlor in Colorado - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bromacil in freshwater and marine water [waterquality.gov.au]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pjoes.com [pjoes.com]
- 20. Degradation of atrazine and bromacil in two forestry waste products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Uracil Herbicides: Bromacil and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromacil (B1667870) and other key uracil (B121893) herbicides, focusing on their mechanism of action, efficacy, and the experimental protocols used for their evaluation. Uracil herbicides are a class of compounds known for their effectiveness in controlling a broad spectrum of weeds.[1] They are widely used in agriculture and for vegetation management in non-crop areas.[2] This guide aims to provide an objective analysis to inform research and development in the field of weed science.
Mechanism of Action: Inhibition of Photosynthesis
Uracil herbicides, including bromacil, terbacil (B128106), and lenacil (B1674721), share a common mode of action: the inhibition of photosynthesis at Photosystem II (PSII).[3] These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The disruption of this electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[3]
Herbicide Profiles and Comparative Efficacy
While direct head-to-head comparative studies with extensive quantitative data are limited in the publicly available literature, this section compiles available information on the efficacy and properties of bromacil, terbacil, and lenacil. The data presented is synthesized from various sources and should be interpreted with the understanding that direct comparisons under identical conditions may not be available.
Table 1: Chemical and Physical Properties of Selected Uracil Herbicides
| Property | Bromacil | Terbacil | Lenacil |
| IUPAC Name | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | 3-tert-butyl-5-chloro-6-methylpyrimidine-2,4(1H,3H)-dione | 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione |
| CAS Number | 314-40-9 | 5902-51-2 | 2164-08-1 |
| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₃ClN₂O₂ | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 261.12 g/mol | 216.66 g/mol | 234.30 g/mol |
| Water Solubility | 815 mg/L at 25°C | 710 mg/L at 25°C | 6 mg/L at 25°C |
| Soil Half-life | ~60 days, but can be up to 8 months | 120-180 days | 60-180 days |
Source: PubChem, Alanwood.net
Table 2: Comparative Weed Control Spectrum
| Weed Species | Bromacil | Terbacil | Lenacil |
| Annual Grasses | Excellent | Good | Good |
| Perennial Grasses | Excellent | Good | Moderate |
| Broadleaf Weeds | Good | Good | Good |
| Brush | Good | Moderate | Poor |
Note: This table represents a qualitative summary of efficacy based on available literature. "Excellent" indicates control of a wide range of species within the category, "Good" indicates control of many common species, "Moderate" indicates control of some species, and "Poor" indicates limited or no control. Efficacy can vary significantly based on application rate, environmental conditions, and weed growth stage.
A study comparing various herbicides for bareground control under guardrails found that a treatment including Hyvar (a bromacil formulation) was consistently in the top group for maintaining bare ground at all assessment dates in two consecutive years.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of herbicide efficacy. The following outlines typical methodologies for greenhouse and field trials.
Greenhouse Bioassay
Greenhouse bioassays are essential for the initial screening of herbicide efficacy under controlled environmental conditions.
1. Plant Material: Seeds of target weed species are sown in pots or trays filled with a standardized soil or potting mix. Plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-4 true leaves) before treatment.
2. Herbicide Application: Herbicides are typically applied using a cabinet sprayer to ensure uniform and precise application. Application parameters such as spray volume, pressure, and nozzle type are carefully controlled and recorded.
3. Experimental Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) is commonly used with three to four replications per treatment. An untreated control is always included for comparison.
4. Data Collection: Weed control efficacy is assessed at regular intervals after treatment (e.g., 7, 14, and 21 days). Data collected typically includes:
- Visual Injury Ratings: A percentage scale (0% = no injury, 100% = complete death) is used to assess plant damage.
- Plant Biomass: Above-ground fresh and/or dry weight of the plants is measured at the end of the experiment.
5. Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between herbicide treatments.
Field Trials
Field trials are necessary to evaluate herbicide performance under real-world agricultural or non-crop conditions.
1. Site Selection and Plot Establishment: A field with a natural and uniform infestation of the target weed species is selected. The experimental area is divided into individual plots of a specific size, with buffer zones between plots to prevent spray drift.
2. Herbicide Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer. Application timing, rate, and environmental conditions (temperature, humidity, wind speed) are meticulously recorded.
3. Experimental Design: A randomized complete block design (RCBD) is typically employed to account for field variability, with each treatment replicated three to four times.
4. Data Collection:
- Weed Control Ratings: Visual assessments of percent weed control are made at various intervals after treatment.
- Weed Density and Biomass: The number of weeds per unit area and their biomass are often measured in designated quadrats within each plot.
- Crop Yield (if applicable): In agricultural settings, the yield of the crop is measured at harvest to assess crop safety and the impact of weed control on productivity.
5. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the efficacy of different herbicide treatments.
Conclusion
Bromacil and other uracil herbicides are effective tools for weed management due to their potent inhibition of photosynthesis. While bromacil demonstrates broad-spectrum activity, particularly against perennial grasses and brush, other uracil herbicides like terbacil and lenacil offer alternatives with potentially different selectivity and environmental profiles. The choice of herbicide should be based on the target weed species, crop safety (if applicable), and environmental considerations. Further head-to-head comparative studies with robust quantitative data are needed to provide a more definitive ranking of the efficacy of these important herbicides.
References
Independent Verification of Bromacil, Lithium Salt Degradation Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation rates of Bromacil (B1667870), lithium salt, and alternative herbicides, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate independent verification and further research.
Comparative Degradation Rates of Herbicides
The environmental persistence of an herbicide, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in its environmental impact and potential for non-target effects. The degradation of Bromacil, which exists as bromacil acid in the environment as the lithium salt rapidly dissociates in water, is influenced by factors such as soil type, pH, temperature, and microbial activity.[1]
Below is a comparative summary of the soil half-life of Bromacil and several alternative herbicides. It is important to note that these values can vary significantly based on environmental conditions.[2]
| Herbicide | Chemical Family | Typical Soil Half-life (Days) | Primary Degradation Pathway(s) |
| Bromacil | Uracil | 60 (can be up to 8 months) | Microbial degradation, Photolysis (in alkaline water)[1] |
| Atrazine (B1667683) | Triazine | 60 | Microbial degradation[3] |
| Simazine | Triazine | 60 | Microbial degradation |
| Diuron | Urea | 90 | Microbial degradation |
| Glyphosate | Glycine derivative | 47 | Microbial degradation[4] |
| Imazapyr | Imidazolinone | 90 | Microbial degradation |
| Pendimethalin | Dinitroaniline | 90 | Microbial degradation, Volatilization[5] |
| Terbacil | Uracil | 120 | Microbial degradation |
| 2,4-D | Phenoxyalkanoic acid | 10[6] | Microbial degradation |
Note: The half-life of herbicides can be influenced by various factors. For instance, the half-life of atrazine was reported to be 39 days in a Georgia soil with a pH of 6.8, while it was 261 days in a Minnesota soil with a pH of 7.9.[2] Similarly, the photodegradation of bromacil is significantly faster in alkaline water (pH 9) compared to neutral or acidic conditions.[1]
Experimental Protocols for Herbicide Degradation Studies
The determination of herbicide degradation rates typically involves laboratory incubation studies under controlled conditions or field dissipation studies. The following outlines a general methodology for a laboratory-based soil degradation study.
Soil Collection and Preparation:
-
Collect soil from a relevant location, ensuring it has no prior history of the herbicide being tested.
-
Sieve the soil to remove large debris and homogenize it.
-
Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.
Herbicide Application:
-
Prepare a stock solution of the herbicide (e.g., Bromacil, lithium salt) of a known concentration.
-
Apply the herbicide solution to the soil samples to achieve a desired initial concentration, typically expressed in mg/kg.
-
Ensure even distribution of the herbicide within the soil.
Incubation:
-
Place the treated soil samples in incubation chambers (e.g., flasks or microcosms).
-
Maintain constant temperature and moisture levels throughout the experiment. Typical incubation temperatures range from 20-30°C.[7]
-
Include control samples (soil without herbicide) to monitor for any background interference.
Sampling:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 84 days).
-
Store the samples frozen prior to analysis to halt further degradation.
Extraction:
-
Extract the herbicide from the soil samples using an appropriate organic solvent (e.g., chloroform, ethyl acetate).[8][9]
-
The extraction process may involve shaking or sonication to ensure efficient recovery of the herbicide.
Analysis:
-
Quantify the concentration of the herbicide in the extracts using analytical techniques such as:
-
Gas Chromatography (GC): Often coupled with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) for sensitive detection of halogenated compounds like bromacil.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of herbicides.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, it provides high selectivity and confirmation of the analyte's identity.[9]
-
Data Analysis:
-
Plot the herbicide concentration against time.
-
Determine the degradation kinetics, which often follows first-order kinetics.
-
Calculate the herbicide's half-life (t½) using the appropriate kinetic model.
Visualizing Experimental and Logical Relationships
Signaling Pathway of Bromacil
Bromacil acts as a herbicide by inhibiting photosynthesis.[11] It is taken up by the plant roots and translocated to the leaves, where it interferes with Photosystem II, a key component of the photosynthetic electron transport chain. This disruption blocks the flow of electrons, halting the production of energy (ATP) and reducing power (NADPH) necessary for carbon fixation, ultimately leading to plant death.
Experimental Workflow for Herbicide Degradation Study
The following diagram illustrates a typical workflow for a laboratory-based study on herbicide degradation in soil.
Caption: Workflow for a laboratory herbicide degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 3. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hh-ra.org [hh-ra.org]
- 5. southeast.k-state.edu [southeast.k-state.edu]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. epa.gov [epa.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Gas-liquid chromatographic determination of bromacil residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wsdot.wa.gov [wsdot.wa.gov]
Bridging the Gap: Correlating Laboratory Phytotoxicity Data with Field Trial Performance of Bromacil
A comparative guide for researchers navigating the translation of in-vitro herbicide efficacy to real-world agricultural and environmental outcomes. This document provides a framework for understanding the challenges and methodologies in correlating laboratory-based phytotoxicity assays with field trial results for the herbicide Bromacil.
The accurate prediction of a herbicide's performance in the field from laboratory data is a critical challenge in agricultural and environmental science. For Bromacil, a broad-spectrum herbicide primarily used for weed control in non-crop areas and certain agricultural settings, understanding the link between controlled laboratory assays and variable field conditions is paramount for effective and safe use. This guide provides a comparative overview of lab-based phytotoxicity data and outlines a typical framework for field trial execution, highlighting the complexities of their correlation.
Understanding Bromacil's Phytotoxicity: From the Lab Bench to the Field
Bromacil acts by inhibiting photosynthesis in susceptible plants.[1] Laboratory assays provide a controlled environment to quantify this phytotoxic effect, typically by determining the concentration of Bromacil that causes a 50% reduction in a specific endpoint, such as plant growth or biomass (EC50). These studies offer a baseline understanding of a plant species' sensitivity to the herbicide.
However, the field environment introduces a multitude of variables that can influence Bromacil's efficacy and potential for non-target plant injury. These factors include soil type, organic matter content, rainfall, temperature, and the developmental stage of the plant. Therefore, field trials are essential to validate and refine the predictions made from laboratory data.
Quantitative Phytotoxicity Data for Bromacil
The following table summarizes laboratory-derived EC50 values for Bromacil on various plant species. It is important to note that a direct, publicly available, side-by-side comparison of these lab results with corresponding field trial data for the same plant species under controlled experimental correlation studies is not readily found in the reviewed literature.
| Plant Species | Endpoint | EC50 (mg/kg soil) | Reference |
| Wheat (Triticum aestivum) | Growth Inhibition | 3.08 | [2] |
| Melon (Cucumis melo) | Growth Inhibition | 4.77 | [2] |
| Molokhia (Corchorus olitorius) | Growth Inhibition | 0.08 | [2] |
Experimental Protocols: A Methodological Overview
A critical aspect of correlating lab and field data lies in understanding the methodologies employed in each setting.
Laboratory-Based Phytotoxicity Assay Protocol
This protocol is based on a study investigating the phytotoxicity of Bromacil in a controlled environment.
Objective: To determine the concentration of Bromacil that inhibits plant growth by 50% (EC50).
Materials:
-
Test plant seeds (e.g., wheat, melon, molokhia)
-
Standardized soil or growth medium
-
Bromacil stock solution of known concentration
-
Pots or containers for planting
-
Controlled environment growth chamber or greenhouse with regulated light, temperature, and humidity
-
Analytical balance and volumetric flasks
-
Deionized water
Procedure:
-
Preparation of Test Concentrations: A series of Bromacil concentrations are prepared by diluting the stock solution with deionized water. These concentrations should bracket the expected EC50 value. An untreated control (0 mg/kg Bromacil) is also included.
-
Soil Treatment: The prepared Bromacil solutions are thoroughly mixed with the soil to achieve the desired final concentrations (in mg of Bromacil per kg of dry soil).
-
Planting: A predetermined number of seeds of the test plant species are sown in each pot containing the treated and control soils.
-
Incubation: The pots are placed in a controlled environment chamber or greenhouse. Conditions such as temperature, light intensity and duration, and humidity are maintained at optimal levels for the specific plant species.
-
Watering: The plants are watered regularly and consistently across all treatments.
-
Data Collection: After a specified growth period (e.g., 14-21 days), the plants are harvested. The endpoint, typically shoot and/or root length or dry biomass, is measured for each plant.
-
Data Analysis: The percent inhibition of the endpoint for each Bromacil concentration is calculated relative to the untreated control. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the Bromacil concentration. The EC50 value is determined from this curve using statistical software.
Standard Field Trial Protocol for Herbicide Efficacy and Phytotoxicity
This protocol outlines the general steps for conducting a field trial to evaluate the performance of Bromacil under real-world conditions.
Objective: To assess the efficacy of Bromacil in controlling target weeds and to evaluate its phytotoxic effects on non-target plants under field conditions.
Materials and Site Selection:
-
A field site with a known history of weed infestation and uniform soil characteristics.
-
Bromacil formulation to be tested.
-
Calibrated spray equipment (e.g., backpack sprayer or tractor-mounted boom sprayer).
-
Plot markers, measuring tapes, and flags.
-
Data collection tools (e.g., notebooks, tablets, quadrats).
Experimental Design:
-
Plot Layout: The experimental area is divided into individual plots of a standardized size.
-
Treatment Plan: Treatments will include different application rates of Bromacil, an untreated control, and potentially a commercial standard herbicide for comparison.
-
Randomization and Replication: The treatments are randomly assigned to the plots within blocks. Each treatment is replicated multiple times (typically 3-4) to account for field variability.
Procedure:
-
Pre-application Assessment: Before herbicide application, the weed species present and their density are assessed in each plot.
-
Herbicide Application: Bromacil is applied to the designated plots at the predetermined rates using calibrated equipment. The application timing should correspond to the target weed's growth stage.
-
Post-application Assessments: At regular intervals after application (e.g., 7, 14, 28, and 60 days), the following are assessed:
-
Weed Control: The percentage of weed control is visually estimated or measured by counting weed density within quadrats placed in each plot.
-
Crop/Non-target Plant Injury: Any phytotoxic effects on desirable plants, such as stunting, chlorosis (yellowing), or necrosis (tissue death), are visually rated on a percentage scale.
-
Yield Data (if applicable): For crop tolerance studies, the final yield is measured at harvest.
-
-
Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.
Visualizing the Correlation Process and Bromacil's Mode of Action
To better illustrate the relationship between these methodologies and the underlying biological mechanism of Bromacil, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Bromacil, Lithium Salt: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bromacil, lithium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the following safety protocols. This information is compiled from Safety Data Sheets (SDS) and regulatory guidelines.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[2]
-
Respiratory Protection: In areas with inadequate ventilation or when exposure limits may be exceeded, use a full-face respirator.[2]
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area.[2][3]
-
Avoid the formation and inhalation of dust, mists, or vapors.[1][2][3]
-
Prevent contact with skin and eyes.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][5]
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must conform to federal, state, and local regulations.[3][6] Never discharge directly into waterways or sewer systems.[4][7]
1. Disposal of Unused Product and Contaminated Materials:
-
Primary Recommendation: The preferred method of disposal is to send the material to an approved waste disposal plant or a licensed hazardous waste handler.[1][3][4]
-
Incineration: High-temperature incineration (850 °C) in a unit equipped with off-gas scrubbing equipment is a recommended disposal method for bromacil.[6][7]
-
On-Site Disposal: Wastes resulting from the use of this product, including spray mixtures or rinse water that cannot be used according to the label, may be disposed of on-site or at an approved waste disposal facility.[4][8]
-
Alternative Chemicals: The most favorable course of action is to consider alternative chemical products with less inherent potential for environmental contamination or harm.[6]
2. Spill Management and Cleanup:
-
Containment: Immediately isolate the spill area and prevent runoff from entering drains, sewers, or bodies of water.[8][9]
-
Absorption: Use an inert absorbent material such as sand, sawdust, or silica (B1680970) gel to soak up the spill.[3][5][9]
-
Collection: Carefully sweep or shovel the absorbed material into suitable, properly labeled containers for disposal.[3][7] Avoid creating dust.[7]
-
Decontamination: Clean the spill area and any contaminated tools thoroughly.[5] Contaminated soil may need to be removed and disposed of as hazardous waste.[5][8]
3. Empty Container Disposal:
-
Do Not Reuse: Empty containers must not be reused for any purpose.[1][4]
-
Rinsing: Completely empty the container and then triple-rinse it with water.[10]
-
Final Disposal: The rinsed container can be disposed of in a sanitary landfill or by incineration, in accordance with state and local authorities.[4][10] If incinerating, stay out of the smoke.[4]
Quantitative Toxicity Data
The following table summarizes key toxicity data for Bromacil and its formulations. This data is essential for understanding the potential hazards and informing risk assessments.
| Toxicity Metric | Species | Value | Classification/Notes |
| Oral LD50 (Formulation) | Rat | 1,723 mg/kg | Harmful if swallowed.[4][8] |
| Dermal LD50 | Rat | > 2,000 mg/kg | [8] |
| Inhalation LC50 (4-hour) | Rat | > 5.09 mg/L | [8] |
| Aquatic Toxicity (LC50) | Rainbow Trout | 38 ppm (96-hour) | For the active ingredient, Bromacil.[8] |
| EPA Toxicity Class | - | Dry Form: IV (Practically Nontoxic) | Liquid Form: II (Moderately Toxic).[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. shardausa.com [shardausa.com]
- 2. echemi.com [echemi.com]
- 3. tarltoncorp.com [tarltoncorp.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. rosepestsolutions.com [rosepestsolutions.com]
- 6. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pic.int [pic.int]
- 8. alligare.com [alligare.com]
- 9. unoclean.com [unoclean.com]
- 10. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
Personal protective equipment for handling Bromacil, lithium salt
Essential Safety and Handling Guide for Bromacil, Lithium Salt
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling this compound. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental contamination.
Hazard Overview
This compound is a herbicide that requires careful handling due to its potential health risks. It is classified as a hazardous chemical that can cause eye irritation and damage to organs.[1] Formulations can also be flammable liquids.[1] In California, this compound is listed as a chemical known to cause developmental and male reproductive toxicity.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper selection and use of PPE are the first line of defense against exposure.
| PPE Category | Item and Specifications | Rationale and References |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended when splashing is possible. | Protects against eye irritation and damage from splashes.[4][5] |
| Hand Protection | Chemical-resistant, liquid-proof, unlined gloves (Category C). | Prevents skin contact and absorption. Gloves should extend above the wrist and be worn under sleeves.[4] |
| Body Protection | Long-sleeved shirt and long pants. Fire/flame resistant and impervious clothing. | Minimizes skin exposure.[4][5] |
| Footwear | Closed-toe shoes and socks. | Protects feet from spills.[4] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[5] For mixing and loading wettable powder formulations, a non-powered air purifying respirator with an N, R, or P series filter is required.[4] | Protects against inhalation of dusts or vapors, which can be harmful.[1] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling and disposing of this compound and associated waste.
Safe Handling Protocol
1. Preparation and Precautionary Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Ignition Sources: Since some formulations are flammable, keep the chemical away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][5]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7][8] Wash hands, face, and any exposed skin thoroughly after handling.[1][7][8]
2. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust or aerosols.[5]
-
When transferring or mixing, ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Keep the container tightly closed when not in use.[1]
3. Accidental Release Measures:
-
Spill: In the event of a spill, evacuate and isolate the area.[6] Remove all ignition sources.[6]
-
Containment: Dike the area to prevent runoff.[6] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[6]
-
Cleanup: Collect the absorbed material and place it into a properly labeled, tightly closed container for disposal.[6]
4. First Aid Procedures:
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes.[1][6] Remove contact lenses, if present and easy to do, and continue rinsing.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove all contaminated clothing immediately.[1][7] Rinse the skin with plenty of water.[1][6]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice.[7][8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination. Bromacil is known to leach through soil and has been found in groundwater.[9]
1. Unused Product and Contaminated Materials:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The preferred disposal method is incineration at an approved waste disposal plant.[1][10][11]
-
Do not allow the product to enter soil, waterways, or sewer systems.[8]
2. Container Disposal:
-
Do not reuse empty containers.[1]
-
For non-refillable containers, triple rinse (or equivalent) as follows: Invert the empty container over the mixing tank and allow it to drain. Rinse the container three times with water, adding the rinsate to the mixing tank.[7]
-
Offer the rinsed container for recycling if available, or dispose of it in a sanitary landfill or by incineration, as allowed by state and local authorities.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. shardausa.com [shardausa.com]
- 2. Bromacil-lithium | C9H12BrLiN2O2 | CID 18772494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromacil Lithium Salt - OEHHA [oehha.ca.gov]
- 4. med.navy.mil [med.navy.mil]
- 5. echemi.com [echemi.com]
- 6. rosepestsolutions.com [rosepestsolutions.com]
- 7. envirobiochem.co.za [envirobiochem.co.za]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. alligare.com [alligare.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. pic.int [pic.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
